5-(Tributylstannyl)thiazole
Description
Properties
IUPAC Name |
tributyl(1,3-thiazol-5-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1,3H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWNSHUNTJWVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NSSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376847 | |
| Record name | 5-(Tributylstannyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157025-33-7 | |
| Record name | 5-(Tributylstannyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(tributylstannyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 5-(tributylstannyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of 5-(tributylstannyl)thiazole, a valuable organotin reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize cross-coupling reactions and heterocyclic chemistry.
Introduction
This compound is a heterocyclic organostannane compound that serves as a crucial building block in modern organic synthesis. Its structure, featuring a thiazole ring substituted with a tributyltin group at the 5-position, makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules with a thiazole moiety, a common scaffold in many biologically active compounds and functional materials.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for handling, reaction setup, and purification of the compound.
| Property | Value |
| Molecular Formula | C₁₅H₂₉NSSn |
| Molecular Weight | 374.17 g/mol |
| CAS Number | 157025-33-7 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 377.9 ± 34.0 °C at 760 mmHg |
| Flash Point | 182.3 ± 25.7 °C |
| Purity (typical) | ≥95% |
| Storage | Store at 2-8°C under an inert atmosphere |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the stannylation of a pre-functionalized thiazole ring. A reliable method involves the lithiation of a suitable thiazole precursor followed by quenching with tributyltin chloride. An adaptable procedure, based on the synthesis of the analogous 5-(trimethylstannanyl)thiazole, is detailed below.
Experimental Protocol: Synthesis via Lithiation
This protocol is adapted from a known procedure for the synthesis of a similar stannylated thiazole and should be optimized for specific laboratory conditions.
Reaction Scheme:
Caption: General workflow for the synthesis of this compound.
Materials:
-
Thiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask, dropping funnel)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with anhydrous THF under an inert atmosphere. The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: Thiazole (1.0 equivalent) is dissolved in the cold THF. To this solution, n-butyllithium (1.05 equivalents) is added dropwise via a syringe, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Stannylation: Tributyltin chloride (1.1 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless to pale yellow liquid.
Spectroscopic Data
The structural confirmation of this compound is achieved through standard spectroscopic techniques. The expected NMR data is summarized below.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~8.7 | s | H-2 | |
| ~7.8 | s | H-4 | ||
| 1.45-1.65 | m | Sn-CH₂-CH₂-CH₂ -CH₃ | ||
| 1.25-1.40 | m | Sn-CH₂-CH₂ -CH₂-CH₃ | ||
| 1.05-1.20 | m | Sn-CH₂ -CH₂-CH₂-CH₃ | ||
| ~0.9 | t | ~7.3 | Sn-CH₂-CH₂-CH₂-CH₃ | |
| ¹³C NMR | ~153 | C-2 | ||
| ~148 | C-4 | |||
| ~138 | C-5 | |||
| ~29 | Sn-CH₂-CH₂ -CH₂-CH₃ | |||
| ~27 | Sn-CH₂-CH₂-CH₂ -CH₃ | |||
| ~14 | Sn-CH₂-CH₂-CH₂-CH₃ | |||
| ~10 | Sn-CH₂ -CH₂-CH₂-CH₃ |
Note: The exact chemical shifts may vary depending on the solvent and instrument used. The tributyltin moiety will show characteristic satellite peaks due to coupling with tin isotopes.
Applications in Organic Synthesis
The primary application of this compound is as a nucleophilic partner in Stille cross-coupling reactions. This allows for the introduction of the thiazole-5-yl group onto various organic scaffolds.
Stille Cross-Coupling Reaction
Reaction Scheme:
Caption: General scheme of a Stille cross-coupling reaction.
Experimental Protocol: General Procedure for Stille Coupling
Materials:
-
This compound
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous solvent (e.g., toluene, DMF, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl or vinyl halide/triflate (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and any additional ligand.
-
Reagent Addition: Add anhydrous solvent, followed by this compound (1.1-1.5 equivalents).
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is typically filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated, and the residue is purified by column chromatography to yield the 5-substituted thiazole product.
Safety Information
Organotin compounds, including this compound, are toxic and should be handled with extreme care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), such as gloves, lab coat, and safety glasses, must be worn. All waste containing organotin compounds must be disposed of according to institutional and local regulations. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of 5-substituted thiazoles, which are important motifs in medicinal chemistry and materials science. The synthetic protocol provided, along with the physicochemical and spectroscopic data, offers a solid foundation for researchers to utilize this compound effectively in their synthetic endeavors. Careful handling and adherence to safety protocols are paramount when working with this class of compounds.
References
An In-Depth Technical Guide to 5-(Tributylstannyl)thiazole for Researchers and Drug Development Professionals
An essential organotin reagent, 5-(tributylstannyl)thiazole serves as a critical building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and its role in drug discovery.
Chemical Structure and Identification
This compound is an organometallic compound featuring a thiazole ring substituted with a tributyltin group at the 5-position. The presence of the tin moiety makes it an important reagent in palladium-catalyzed cross-coupling reactions.
| Identifier | Value |
| IUPAC Name | tributyl(1,3-thiazol-5-yl)stannane[1] |
| CAS Number | 157025-33-7[1] |
| Molecular Formula | C15H29NSSn[1] |
| Molecular Weight | 374.17 g/mol [2] |
| SMILES | CCCC--INVALID-LINK--(CCCC)C1=CN=CS1[1] |
| InChI Key | GOWNSHUNTJWVOM-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of this compound are tabulated below. It is important to note that organotin compounds are typically toxic and should be handled with appropriate safety precautions.
| Property | Value |
| Physical Form | Liquid |
| Boiling Point | 377.9 ± 34.0 °C at 760 mmHg[3] |
| Flash Point | 182.3 ± 25.7 °C[3] |
| Solubility | Insoluble in water (3.0E-3 g/L at 25 °C, calculated)[2] |
| Storage | 2-8°C[3] |
Spectroscopic Data
| Spectroscopy | Expected/Analogous Data |
| ¹H NMR | The proton spectrum is expected to show signals for the thiazole ring protons and the butyl groups attached to the tin atom. The thiazole protons would appear in the aromatic region, while the butyl group protons would be in the aliphatic region. For the related compound, 2-methyl-5-(tributylstannyl)thiazole, predicted ¹H NMR (400 MHz, DMSO-d6) shows signals at δ (ppm): 0.87-0.91 (m, 11H), 1.09-1.13 (m, 5H), 1.31-1.37 (m, 8H), 1.51-1.55 (m, 3H), 1.56-1.59 (m, 2H), 2.78 (s, 3H), and 7.56 (s, 1H)[3]. |
| ¹³C NMR | The carbon spectrum will display resonances for the thiazole ring carbons and the butyl group carbons. For analogous (Z)-3-(tributylstannyl)alkenols, the butyl group carbons typically appear at δ (ppm): 29.3, 27.5, 13.8, and 10.3[4]. The thiazole ring carbons are expected in the range of δ 110-160 ppm. |
| ¹¹⁹Sn NMR | The ¹¹⁹Sn NMR chemical shift is a sensitive probe of the electronic environment of the tin nucleus. For various tributylstannyl compounds, the ¹¹⁹Sn chemical shift is typically observed in the range of δ -45 to -60 ppm (relative to Me₄Sn)[4]. |
| IR Spectroscopy | The infrared spectrum will show characteristic C-H stretching and bending vibrations for the thiazole ring and the butyl groups. Vibrations associated with the C=N and C=C bonds of the thiazole ring are also expected. |
| Mass Spectrometry | The exact mass is calculated to be 375.104279[3]. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of butyl groups. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of aryl and heteroarylstannanes is the reaction of an organolithium or Grignard reagent with a trialkyltin halide. While a specific protocol for this compound is not detailed in the provided search results, a general procedure can be adapted from the synthesis of similar compounds. The likely precursor for this synthesis is 5-bromothiazole.
General Protocol for the Synthesis of Arylstannanes:
-
Lithiation: A solution of the aryl halide (e.g., 5-bromothiazole) in an anhydrous, aprotic solvent like tetrahydrofuran (THF) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
An organolithium reagent, such as n-butyllithium (n-BuLi), is added dropwise to the solution. The reaction is stirred at low temperature for a specified time to allow for the formation of the aryllithium intermediate.
-
Stannylation: A solution of tributyltin chloride in THF is then added dropwise to the aryllithium solution at -78 °C.
-
Workup: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure.
Stille Cross-Coupling Reaction
This compound is a key reagent in the Stille cross-coupling reaction, which forms a new carbon-carbon bond between the thiazole ring and an organic halide or triflate.
General Protocol for the Stille Coupling of an Aryl Halide with an Organostannane:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, the organostannane (e.g., this compound, 1.1 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%), and a ligand (if necessary, e.g., P(o-tol)₃) are added.
-
Solvent Addition: Anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane) is added via syringe.
-
Reaction: The reaction mixture is heated to a specified temperature (typically between 80-110 °C) and stirred for a period of 12-24 hours, or until the reaction is complete as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After cooling to room temperature, the reaction mixture may be filtered to remove the catalyst. The solvent is then removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to afford the desired coupled product.
Applications in Drug Development and Signaling Pathways
The thiazole motif is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs. These derivatives have shown a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Role in Cancer Therapy and Signaling Pathway Inhibition
Thiazole-containing compounds have been investigated as inhibitors of various signaling pathways implicated in cancer progression. One of the most critical pathways is the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers.
The workflow for the inhibition of the PI3K/AKT/mTOR signaling pathway by a thiazole-based inhibitor can be visualized as follows:
This diagram illustrates how a thiazole-based inhibitor can block the PI3K enzyme, thereby preventing the downstream signaling cascade that leads to cell growth and proliferation.
Synthesis of Pharmaceutical Compounds
Safety and Handling
Organotin compounds, including this compound, are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
An In-depth Technical Guide to 5-(tributylstannyl)thiazole (CAS: 157025-33-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(tributylstannyl)thiazole is a versatile organometallic reagent that plays a significant role in modern organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its utility in the development of novel therapeutic agents. The thiazole moiety is a key structural component in numerous biologically active compounds, and the tributylstannyl group facilitates efficient carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions.[1][2][3][4]
Physicochemical Properties
This compound is a liquid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 157025-33-7 | [5] |
| Molecular Formula | C₁₅H₂₉NSSn | [5] |
| Molecular Weight | 374.17 g/mol | [6] |
| Boiling Point | 377.9 ± 34.0 °C at 760 mmHg | [6] |
| Flash Point | 182.3 ± 25.7 °C | [6] |
| Exact Mass | 375.104279 | [6] |
| Storage Temperature | 2-8°C | [6] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the reaction of a suitable thiazole precursor with a tributyltin reagent. A common and effective method is the stannylation of 5-bromothiazole.
Synthesis of this compound from 5-Bromothiazole
This procedure involves the metal-halogen exchange of 5-bromothiazole with an organolithium reagent, followed by quenching with tributyltin chloride.
Experimental Protocol:
-
Preparation of the Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).
-
Lithiation of 5-Bromothiazole: The flask is cooled to -78°C in a dry ice/acetone bath. To this, a solution of 5-bromothiazole in anhydrous THF is added dropwise. Subsequently, a solution of n-butyllithium (n-BuLi) in hexanes is added slowly while maintaining the temperature at -78°C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of 5-lithiothiazole.
-
Stannylation: Tributyltin chloride is then added dropwise to the reaction mixture at -78°C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound as a clear liquid.
Diagram of Synthesis Workflow:
Spectroscopic Data
| Spectroscopic Data | Predicted Chemical Shifts (ppm) or m/z values |
| ¹H NMR | Signals corresponding to the thiazole ring protons (H2 and H4) are expected in the aromatic region (δ 7.5-9.0 ppm). The protons of the tributyl groups will appear in the upfield region (δ 0.8-1.6 ppm). |
| ¹³C NMR | Resonances for the thiazole ring carbons will be observed in the downfield region (δ 120-160 ppm). The carbons of the tributyl groups will be found in the upfield region (δ 10-30 ppm). |
| ¹¹⁹Sn NMR | A characteristic signal for the tin atom is expected in the range of δ -50 to +50 ppm, which is sensitive to the solvent and coordination environment.[7][8] |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragmentation patterns corresponding to the loss of butyl groups and the thiazole ring. |
Reactivity and Applications in Drug Development
This compound is a key building block in organic synthesis, primarily utilized in palladium-catalyzed Stille cross-coupling reactions.[9][10] This reaction allows for the efficient formation of a carbon-carbon bond between the thiazole ring and various sp²-hybridized carbon atoms (e.g., aryl, vinyl, or other heteroaryl groups).
The Stille Cross-Coupling Reaction
The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
General Experimental Protocol for Stille Coupling:
-
Reaction Setup: A mixture of the aryl halide, this compound (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃), and a suitable solvent (e.g., toluene, DMF, or THF) is placed in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).[11]
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 110°C and stirred for several hours until the starting materials are consumed (monitored by TLC or GC-MS).[11]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the desired 5-arylthiazole product.
Diagram of the Stille Coupling Catalytic Cycle:
Significance in Medicinal Chemistry
The thiazole ring is a prevalent scaffold in a wide array of pharmaceuticals due to its ability to engage in various biological interactions.[2][3][4] Thiazole-containing compounds have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][12] this compound serves as a crucial intermediate for the synthesis of these complex, biologically active molecules. By facilitating the introduction of diverse substituents at the 5-position of the thiazole ring, it enables the generation of libraries of compounds for drug discovery and lead optimization.[13]
Safety and Handling
Organotin compounds, including this compound, are toxic and should be handled with extreme caution in a well-ventilated fume hood.[14][15][16]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat is mandatory.
Handling Procedures:
-
Avoid inhalation of vapors and contact with skin and eyes.[14][15][16]
-
Use non-sparking tools to prevent ignition.[14]
-
Ensure all transfers are performed under an inert atmosphere to prevent exposure to moisture and air.
-
In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and dispose of it as hazardous waste.[15][17]
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[15][17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14][17]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]
Disposal:
All waste containing organotin compounds must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[15][18]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecules with potential therapeutic applications. Its utility in Stille cross-coupling reactions provides a powerful tool for medicinal chemists and drug development professionals. However, its high toxicity necessitates strict adherence to safety protocols during handling and disposal. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory.
References
- 1. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. 5-(Tributylstannyl)-1,3-thiazole | C15H29NSSn | CID 2763257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:157025-33-7 | Chemsrc [chemsrc.com]
- 7. pure.mpg.de [pure.mpg.de]
- 8. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. lobachemie.com [lobachemie.com]
- 18. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
An In-Depth Technical Guide to 5-(tributylstannyl)thiazole for Researchers and Drug Development Professionals
An overview of the chemical properties, synthesis, and applications of 5-(tributylstannyl)thiazole, a key reagent in modern organic synthesis, with a focus on its role in the construction of complex molecules for pharmaceutical research.
This technical guide provides a comprehensive overview of this compound, a versatile organotin compound widely utilized in synthetic chemistry. The document details its chemical and physical properties, provides a representative protocol for its synthesis, and offers a detailed experimental procedure for its application in the Stille cross-coupling reaction. Furthermore, it explores the broader context of thiazole-containing compounds in drug development and their interaction with key biological signaling pathways.
Chemical and Physical Properties
This compound is a key intermediate for the synthesis of 5-substituted thiazole derivatives. Its quantitative properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₂₉NSSn |
| Molecular Weight | 374.18 g/mol [1] |
| CAS Number | 157025-33-7 |
| Appearance | Liquid |
| Purity | Typically ≥95% |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of a 5-halothiazole, such as 5-bromothiazole, with an organotin reagent like tributyltin chloride. Below is a representative experimental protocol for its synthesis.
Experimental Protocol: Synthesis from 5-Bromothiazole
Materials:
-
5-Bromothiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet is charged with 5-bromothiazole and anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Stannylation: Tributyltin chloride is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and is stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield this compound as a liquid.
Application in Stille Cross-Coupling Reactions
This compound is a key building block in palladium-catalyzed Stille cross-coupling reactions, which are instrumental in forming carbon-carbon bonds. This reaction allows for the introduction of the thiazole moiety into a wide range of organic molecules, a crucial step in the synthesis of many pharmaceutical compounds.
Experimental Protocol: Stille Coupling of this compound with an Aryl Halide
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Anhydrous and degassed solvent (e.g., toluene or DMF)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the aryl halide, this compound, and the palladium catalyst.
-
Solvent Addition: Add anhydrous and degassed toluene via syringe.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent and washed with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 5-arylthiazole derivative.
Thiazole Derivatives in Drug Discovery and Signaling Pathways
The thiazole ring is a privileged scaffold in medicinal chemistry, present in a variety of clinically approved drugs with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Thiazole-containing compounds have been shown to inhibit various biological targets, including key enzymes in signaling pathways critical for cancer cell proliferation and survival.[3]
One such critical pathway is the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in many types of cancer. Several thiazole derivatives have been identified as inhibitors of this pathway, demonstrating their potential as anticancer agents.[4]
Below are diagrams illustrating the experimental workflow for a Stille coupling reaction and a simplified representation of the PI3K/AKT/mTOR signaling pathway, highlighting potential points of inhibition by thiazole-based compounds.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. rsc.org [rsc.org]
- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Reactivity and Stability of 5-(tributylstannyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 5-(tributylstannyl)thiazole, a key organometallic intermediate in organic synthesis. The document details its principal application in palladium-catalyzed Stille cross-coupling reactions, providing data on reaction conditions and yields with various electrophiles. Additionally, it explores other potential transformations such as halogenation and protodestannylation. The guide also addresses the compound's stability under different environmental conditions, including thermal, photolytic, and hydrolytic degradation, and outlines protocols for its synthesis and safe handling. This information is intended to serve as a valuable resource for researchers and professionals in drug discovery and development who utilize this versatile building block.
Introduction
This compound is a heterocyclic organotin compound that has garnered significant interest in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility primarily stems from the presence of the tributylstannyl group at the 5-position of the thiazole ring, which allows for facile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. The thiazole moiety itself is a prevalent scaffold in a wide range of biologically active compounds. This guide aims to provide a detailed technical resource on the reactivity and stability of this important synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 157025-33-7 | [1] |
| Molecular Formula | C₁₅H₂₉NSSn | [1] |
| Molecular Weight | 374.17 g/mol | |
| Appearance | Liquid | |
| Storage Temperature | 2-8°C (Refrigerator) |
Stability
The stability of this compound is a critical consideration for its storage, handling, and application in synthesis. Like other organotin compounds, its stability is influenced by factors such as temperature, light, and the presence of acidic or basic conditions.
Thermal Stability
Photochemical Stability
Organotin compounds are known to be susceptible to photodegradation.[3] The degradation of tributyltin (TBT) compounds in aqueous environments is influenced by light, among other factors.[4] The process involves the cleavage of the carbon-tin bond. While specific quantum yield data for this compound is not available, it is advisable to store the compound in the dark to prevent photolytic decomposition.
Hydrolytic Stability
Organotin compounds generally exhibit low solubility in water.[5] Hydrolysis of the tin-carbon bond typically occurs only under extreme pH conditions and is not significant under normal environmental conditions.[4][6] Tin mercaptides are noted to be less susceptible to hydrolysis than tin alkoxides or carboxylates.[7] For this compound, significant hydrolysis is not expected under neutral pH. However, strong acidic or basic conditions could promote decomposition.
Reactivity
The reactivity of this compound is dominated by the chemistry of the tributylstannyl group, which serves as a versatile nucleophilic partner in cross-coupling reactions.
Stille Cross-Coupling Reactions
The Stille reaction is the most prominent application of this compound, enabling the formation of a C-C bond between the thiazole ring and various sp²-hybridized carbon atoms. The general mechanism of the Stille coupling is well-established and involves a palladium catalyst.[8]
Table 2: Examples of Stille Coupling Reactions with this compound and Related Compounds
| Electrophile | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Bromide | Pd(OAc)₂/Dabco | PEG-400 | N/A | Good | [9] |
| Aryl Bromide | Pd(PPh₃)₄ | N/A | N/A | Good | [9] |
| Aryl Halides | Pd(OAc)₂/PCy₃ | Solvent-free | N/A | High | [10] |
| 2-Bromobenzyl Bromides | Pd Catalyst | N/A | N/A | Satisfactory to Excellent | [10] |
| (Hetero)aryl (Pseudo)halides | Palladium Catalyst | N/A | N/A | Good | [11][12] |
A detailed experimental protocol for a representative Stille coupling reaction is provided below.
-
Reaction Setup : To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the aryl or heteroaryl halide (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and any additional ligand.
-
Solvent Addition : Add the appropriate anhydrous solvent (e.g., toluene, DMF, or dioxane) via syringe.
-
Reaction : Heat the mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (usually 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous potassium fluoride solution to remove tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Halogenation
The tin-carbon bond in organostannanes can be cleaved by electrophilic halogens to form the corresponding halogenated heterocycle. This provides a route to 5-halothiazoles from this compound.
Iodination can be achieved using various iodinating agents. Iodine monochloride (ICl) is a common reagent for this transformation.[13]
Bromination can be performed using elemental bromine (Br₂) or N-bromosuccinimide (NBS).[14][15] The use of NBS in acetonitrile is a convenient method for aromatic bromination.[13]
-
Reaction Setup : Dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Reagent Addition : Add N-bromosuccinimide (1.1 eq.) to the solution. The reaction is often carried out at room temperature.
-
Reaction : Stir the mixture for several hours, monitoring the reaction progress by TLC.
-
Work-up and Purification : Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography to yield 5-bromothiazole.
Protodestannylation
The tin-carbon bond can also be cleaved by proton sources, a reaction known as protodestannylation. This reaction is generally facilitated by acidic conditions. The kinetics of protodestannylation of vinylstannanes with carboxylic acids have been studied, revealing that the reaction proceeds via protonation of the carbon atom attached to the tin.[3] While specific kinetic data for this compound is unavailable, it is expected to undergo a similar reaction in the presence of strong acids.
Synthesis
The synthesis of this compound is typically achieved through the reaction of a 5-halothiazole with an organotin reagent. A common precursor is 5-bromothiazole.
Experimental Protocol: Synthesis of this compound from 5-Bromothiazole
This protocol is based on analogous syntheses of stannylated heterocycles.
-
Reaction Setup : To a solution of 5-bromothiazole (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq.) dropwise.
-
Lithiation : Stir the mixture at -78 °C for 1 hour to ensure complete formation of the 5-lithiothiazole intermediate.
-
Stannylation : Add tributyltin chloride (1.2 eq.) dropwise to the solution at -78 °C.
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up : Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Purification : After filtration and removal of the solvent under reduced pressure, the crude product can be purified by distillation or column chromatography to afford this compound.
Safety and Handling
Organotin compounds are toxic and should be handled with appropriate safety precautions.[16] Wear personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Organotin waste should be disposed of according to institutional guidelines.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, primarily utilized for the construction of C-C bonds via the Stille reaction. Its reactivity profile also includes susceptibility to halogenation and protodestannylation. While generally stable under standard storage conditions, care should be taken to protect it from heat, light, and extreme pH to prevent degradation. The synthetic protocols and reactivity data compiled in this guide provide a solid foundation for the effective and safe use of this important building block in the development of novel chemical entities.
References
- 1. 5-(Tributylstannyl)-1,3-thiazole | C15H29NSSn | CID 2763257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. www2.mst.dk [www2.mst.dk]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. gelest.com [gelest.com]
- 7. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 8. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides with tributylallylstannane followed by the Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative iodine monochloride iodination technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. lookchem.com [lookchem.com]
- 16. lupinepublishers.com [lupinepublishers.com]
Spectroscopic and Synthetic Profile of 5-(tributylstannyl)thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 5-(tributylstannyl)thiazole. This organotin compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon bonds.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. While specific peak data is proprietary to chemical suppliers, comprehensive spectra are available for reference on platforms such as ChemicalBook for CAS number 157025-33-7.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Key Chemical Shift Ranges (ppm) |
| ¹H NMR | CDCl₃ | Thiazole ring protons: Signals for H2 and H4. |
| Tributyltin moiety: Multiple signals between ~0.9 and 1.6 ppm corresponding to the butyl group protons. | ||
| ¹³C NMR | CDCl₃ | Thiazole ring carbons: Signals for C2, C4, and C5. |
| Tributyltin moiety: Four distinct signals for the butyl group carbons. | ||
| ¹¹⁹Sn NMR | CDCl₃ | A characteristic signal for the tin atom in the tributylstannyl group. |
Note: The precise chemical shifts and coupling constants can be found by accessing the spectra from the referenced supplier.
Infrared (IR) Spectroscopy
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| C-H stretching (thiazole ring) | ~3100 |
| C-H stretching (alkyl) | 2850-2960 |
| C=N stretching (thiazole ring) | ~1500-1600 |
| C-S stretching (thiazole ring) | ~600-800 |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Key m/z Values |
| Electron Ionization (EI) | Molecular ion peak corresponding to the exact mass of the compound (C₁₅H₂₉NSSn). |
| Characteristic fragmentation pattern showing the loss of butyl groups. |
Experimental Protocols
The synthesis of this compound can be achieved through the reaction of a lithiated thiazole intermediate with tributyltin chloride. The following is a detailed protocol based on established synthetic methods for analogous compounds.
Synthesis of this compound
Materials:
-
5-Bromothiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel, etc.)
-
Magnetic stirrer and stirring bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stirring bar and a dropping funnel is placed under an inert atmosphere of argon or nitrogen.
-
Preparation of Lithiated Thiazole: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by 5-bromothiazole. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium in hexanes is added dropwise to the cooled solution via the dropping funnel over a period of 15-20 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for an additional 30-60 minutes.
-
Stannylation: Tributyltin chloride is dissolved in a minimal amount of anhydrous THF and added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for 12-18 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound as a liquid.
Visualizations
The following diagrams illustrate the synthetic workflow for preparing this compound.
Caption: Synthetic pathway for this compound.
Caption: Step-by-step experimental workflow.
References
An In-depth Technical Guide to the Physical Properties and Applications of 5-(tributylstannyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(tributylstannyl)thiazole is an organotin compound that serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its utility primarily stems from its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of the thiazole moiety into a wide range of molecular scaffolds. The thiazole ring itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates due to its ability to engage in various biological interactions. This guide provides a comprehensive overview of the physical properties, synthesis, and key applications of this compound, with a focus on its relevance to drug discovery and development.
Physical and Chemical Properties
While some specific physical properties of this compound are not extensively reported in the literature, a compilation of available data and properties of closely related analogs provides a useful profile for researchers.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₅H₂₉NSSn | [1] |
| Molecular Weight | 374.17 g/mol | [1] |
| Physical Form | Liquid | [2] |
| Boiling Point | Data not available for this compound. For the related 2-methyl-5-(tributylstannyl)thiazole: 372.3 °C at 760 mmHg. | [3] |
| Melting Point | Not applicable (liquid at room temperature). | |
| Density | Data not available for this compound. For the related 2-Chloro-5-(tributylstannyl)thiazole: 1.236 g/mL at 25 °C. | [4] |
| Solubility | Generally soluble in organic solvents such as DMF, toluene, and THF. Insoluble in water. | Assumed based on typical organostannane properties. |
| ¹H NMR Spectrum | Available | [5] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of aryl- and heteroarylstannanes is the reaction of a corresponding halide with an organotin reagent. Below is a representative protocol for the synthesis of this compound from 5-bromothiazole.
Materials:
-
5-Bromothiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous potassium fluoride (KF) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromothiazole (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
-
In a separate flame-dried flask, dissolve tributyltin chloride (1.2 eq) in anhydrous THF.
-
Slowly add the tributyltin chloride solution to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous KF solution to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a liquid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The ¹H NMR spectrum is available for reference[5].
Stille Cross-Coupling Reaction using this compound
This protocol outlines a general procedure for the palladium-catalyzed Stille coupling of this compound with an aryl halide, a key step in the synthesis of many pharmaceutical intermediates.
Materials:
-
This compound (1.1 eq)
-
Aryl halide (e.g., aryl iodide or bromide) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (2-5 mol%)
-
Ligand (if required, e.g., P(o-tol)₃)
-
Copper(I) iodide (CuI) (optional, as a co-catalyst)
-
Anhydrous and degassed solvent (e.g., toluene, DMF)
-
Standard glassware for anhydrous and inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., P(o-tol)₃, 4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add this compound (1.1 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and evaporate the solvent.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired coupled product.
Applications in Drug Development
This compound is a valuable reagent in the synthesis of biologically active molecules. A notable application is in the development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in the treatment of Alzheimer's disease[6]. The thiazole moiety can be incorporated into potential drug candidates to interact with the active site of the enzyme.
Logical Workflow: Synthesis of a BACE1 Inhibitor Precursor
The following diagram illustrates a logical workflow for the synthesis of a key intermediate for a BACE1 inhibitor, utilizing a Stille coupling reaction with this compound.
Caption: Workflow for BACE1 inhibitor synthesis.
Signaling Pathways of Thiazole-Containing Drugs
While specific signaling pathway data for this compound is not available, many thiazole-containing compounds are known to modulate key cellular signaling pathways implicated in diseases such as cancer. For instance, some thiazole derivatives act as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.
The following diagram illustrates the general mechanism of PI3K/Akt/mTOR pathway inhibition by a thiazole-containing drug.
Caption: PI3K/Akt/mTOR pathway inhibition.
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its ability to facilitate the introduction of the thiazole scaffold into diverse molecular architectures via Stille cross-coupling reactions makes it an invaluable tool for medicinal chemists. While there are gaps in the publicly available quantitative physical data for this specific compound, the provided information, representative protocols, and contextual applications offer a solid foundation for its use in research. The inherent biological relevance of the thiazole moiety, particularly in the context of enzyme inhibition, ensures that this compound will remain a compound of interest for the foreseeable future. As with all organotin compounds, appropriate safety precautions must be taken during handling and disposal due to their toxicity.
References
- 1. 5-(Tributylstannyl)-1,3-thiazole | C15H29NSSn | CID 2763257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. 2-methyl-5-(tributylstannyl)thiazole, CAS No. 223418-75-5 - iChemical [ichemical.com]
- 4. 2-(Tributylstannyl)thiazole: Synthesis and Key Applications - Enigmatic Blog [enigmaticblog.com]
- 5. This compound(157025-33-7) 1H NMR [m.chemicalbook.com]
- 6. Rational design, docking, simulation, synthesis, and in vitro studies of small benzothiazole molecules as selective BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Organotin Compounds in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotin compounds, or stannanes, have carved out a significant niche in the landscape of organic synthesis, serving as versatile and powerful reagents for the construction of complex molecular architectures. Characterized by a tin-carbon bond, these organometallic compounds offer a unique combination of stability, reactivity, and functional group tolerance, making them invaluable tools in the synthesis of natural products, pharmaceuticals, and advanced materials. This technical guide provides an in-depth exploration of the core applications of organotin compounds, with a focus on their role in palladium-catalyzed cross-coupling reactions and radical transformations. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to equip researchers with the practical knowledge required for the successful application of organotin chemistry.
Core Applications of Organotin Compounds
The utility of organotin compounds in organic synthesis is broad, with two areas standing out for their profound impact: the Stille cross-coupling reaction and free radical-mediated transformations.
The Stille Cross-Coupling Reaction
The Stille reaction is a palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide, forming a new carbon-carbon bond.[1] Its discovery and development have revolutionized the way synthetic chemists approach the formation of C-C bonds, particularly between sp²-hybridized carbon atoms.[2][3] The reaction is renowned for its mild conditions and exceptional tolerance of a wide array of functional groups, including esters, amides, and even free hydroxyl groups, which often pose challenges for other organometallic reagents.[3][4]
The general form of the Stille reaction is as follows:
R¹-X + R²-Sn(R³)₃ → R¹-R² + X-Sn(R³)₃
Where:
-
R¹ and R² : The organic groups to be coupled (e.g., aryl, vinyl, alkyl).
-
X : A halide (Cl, Br, I) or a pseudohalide (e.g., triflate, OTf).
-
R³ : A non-transferable group, typically butyl or methyl.
-
Catalyst : A palladium(0) complex.
The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
This protocol provides a general procedure for the Stille coupling of an aryl bromide with a vinylstannane.
Materials:
-
Aryl bromide (1.0 equiv)
-
Vinyl(tributyl)stannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous and degassed toluene
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide and the palladium catalyst.
-
Add anhydrous, degassed toluene via syringe.
-
Add the vinyl(tributyl)stannane to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic phase with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite to remove the precipitate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Safety Precaution: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[2]
The efficiency of the Stille coupling can be influenced by various factors, including the nature of the reactants, the catalyst system, and the reaction conditions. The following tables summarize representative data on yields and the effect of catalyst loading.
Table 1: Comparison of Yields in Stille Coupling with Different Organotin Reagents
| Entry | Aryl Halide | Organotin Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Vinyl(tributyl)stannane | Pd(PPh₃)₄ (2) | THF | 60 | 18 | 92 | [6] |
| 2 | Bromobenzene | Phenyl(tributyl)stannane | Pd(OAc)₂/DABCO (3/6) | Dioxane | 100 | 12 | 84 | [7] |
| 3 | 4-Iodoanisole | 2-Furyl(tributyl)stannane | PdCl₂(PPh₃)₂ (1.5) | Toluene | 100 | 16 | 88 | [8] |
| 4 | 1-Iodonaphthalene | (E)-1-Hexenyl(tributyl)stannane | Pd₂(dba)₃ (1) | NMP | 80 | 24 | 95 | [9] |
Table 2: Effect of Catalyst Loading on Reaction Yield and Time
| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂/DABCO | 0 (No Catalyst) | 24 | <5 | [7] |
| 2 | Pd(OAc)₂/DABCO | 1 | 18 | 75 | [7] |
| 3 | Pd(OAc)₂/DABCO | 3 | 12 | 84 | [7] |
| 4 | Pd(OAc)₂/DABCO | 5 | 10 | 85 | [7] |
Organotin Hydrides in Radical Reactions
Organotin hydrides, such as tributyltin hydride (Bu₃SnH), are widely used reagents for the generation of carbon-centered radicals.[10] The relatively weak Sn-H bond can be homolytically cleaved to initiate radical chain reactions.[10] These reactions are particularly useful for reductive dehalogenations, cyclizations, and intermolecular additions.[11][12]
This protocol describes a typical procedure for the reduction of an alkyl bromide to the corresponding alkane.
Materials:
-
Alkyl bromide (1.0 equiv)
-
Tributyltin hydride (1.1 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 equiv)
-
Anhydrous toluene
-
Reaction vessel (e.g., round-bottom flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the alkyl bromide and AIBN.
-
Add anhydrous toluene via syringe.
-
Add the tributyltin hydride to the reaction mixture via syringe.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography. Special techniques are required to remove the tin byproducts (see below).[12]
Synthesis and Purification of Organotin Reagents
The utility of organotin compounds is predicated on their availability. While many are commercially available, their synthesis in the laboratory is often necessary.
Experimental Protocol: Synthesis of a Vinylstannane
Vinylstannanes are common coupling partners in the Stille reaction. This protocol outlines a one-pot synthesis from a ketone.[1]
Materials:
-
Ketone (1.0 equiv)
-
Tributyltinlithium (Bu₃SnLi) (1.1 equiv, freshly prepared)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the ketone in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the freshly prepared Bu₃SnLi solution and stir for 1 hour.
-
Add triethylamine followed by methanesulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the vinylstannane by column chromatography.[1]
Management of Organotin Residues
A significant drawback of organotin chemistry is the toxicity of the reagents and byproducts.[2] Therefore, their efficient removal from the final product is crucial, especially in the context of drug development. Several methods have been developed for this purpose.
Methods for Removal of Organotin Byproducts:
-
Aqueous Potassium Fluoride (KF) Wash: This is the most common method, where the tributyltin halides are converted to the insoluble and easily filterable tributyltin fluoride.[5]
-
Chromatography on Silica Gel with Triethylamine: A small percentage of triethylamine in the eluent can help in the removal of organotin residues during column chromatography.
-
Chromatography on Potassium Carbonate-Impregnated Silica Gel: This has been shown to be a highly effective method for reducing organotin impurities to very low levels.[13]
-
Acidic Extraction: Washing with dilute acid can help in removing basic organotin compounds.
Visualizations
Experimental Workflow for a Stille Coupling Reaction
Caption: A typical experimental workflow for a Stille cross-coupling reaction.
Catalytic Cycle of the Stille Reaction
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Decision Tree for Organotin Residue Removal
Caption: A logical workflow for selecting a purification method for organotin residues.
Conclusion
Organotin compounds remain at the forefront of synthetic organic chemistry, providing reliable and versatile methods for the construction of complex molecules. The Stille coupling and radical reactions mediated by organotin hydrides are powerful tools in the arsenal of the modern synthetic chemist. While the toxicity of these reagents necessitates careful handling and purification, the development of robust protocols for their use and removal has solidified their position as indispensable reagents. For researchers in drug development and materials science, a thorough understanding of the principles and practical applications of organotin chemistry is essential for innovation and success.
References
- 1. A Practical One-Pot Synthesis of Vinylstannanes from Ketones [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Synthesis of allylstannanes and vinylstannanes by the stannyl-cupration of allenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, Characterization and Biological Studies of Some Organotin Compounds: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 12. youtube.com [youtube.com]
- 13. sdlookchem.com [sdlookchem.com]
Methodological & Application
Application Notes and Protocols: 5-(Tributylstannyl)thiazole in Stille Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-(tributylstannyl)thiazole in Stille cross-coupling reactions, a powerful tool for the synthesis of complex thiazole-containing molecules. Thiazole derivatives are significant in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds, including antimicrobial and anticancer agents.[1][2][3][4] The Stille reaction offers a versatile and reliable method for creating carbon-carbon bonds, making it a key strategy in the synthesis of novel therapeutic agents.[5][6]
Introduction to Stille Cross-Coupling
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin compound) and an organic halide or pseudohalide.[6] This reaction is valued for its tolerance of a wide variety of functional groups, the stability of the organostannane reagents to air and moisture, and generally high yields.[7] For the synthesis of substituted thiazoles, this compound serves as a versatile building block, enabling the introduction of the thiazole moiety onto various molecular scaffolds.[5]
Applications in Drug Development and Medicinal Chemistry
The thiazole ring is a core structure in numerous pharmaceuticals.[8] The ability to synthesize diverse thiazole derivatives via Stille coupling allows for the exploration of new chemical space in drug discovery. This methodology is particularly useful for creating libraries of compounds for screening against various biological targets. The resulting 5-substituted thiazoles are precursors to a range of bioactive molecules with potential therapeutic applications.
Reaction Mechanism and Workflow
The catalytic cycle of the Stille reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
A general workflow for performing a Stille cross-coupling reaction with this compound is outlined below.
Caption: General experimental workflow for a Stille reaction.
Experimental Protocols
Below are generalized protocols for the Stille cross-coupling of this compound with aryl halides. These protocols are based on common procedures found in the literature and should be optimized for specific substrates.[9]
Protocol 1: Stille Coupling with Pd(PPh₃)₄
-
Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 mmol), this compound (1.1 mmol), and anhydrous, degassed toluene (10 mL).
-
Inert Atmosphere: Subject the flask to three vacuum/argon cycles to ensure an inert atmosphere.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 2 mol%) to the reaction mixture under a positive flow of argon.
-
Reaction: Heat the reaction mixture to 90-110 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 5-arylthiazole.
Protocol 2: Stille Coupling with Pd₂(dba)₃ and P(o-tol)₃
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and anhydrous, degassed toluene (10 mL).
-
Inert Atmosphere: Purge the flask with argon for 15 minutes.
-
Catalyst Addition: In a separate vial, pre-mix tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%) and tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%) in a small amount of toluene. Add this catalyst solution to the reaction mixture via syringe under argon.
-
Reaction: Heat the reaction to 100-110 °C for 12-18 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Data Summary
The following table summarizes representative data for Stille cross-coupling reactions to synthesize thiazole derivatives, demonstrating the versatility of the methodology.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (2) | - | Toluene | 110 | 16 | 85 | General Protocol |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | Toluene | 100 | 14 | 78 | General Protocol |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | - | DMF | 90 | 12 | 91 | [10] |
| 4 | 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ (5) | - | Toluene | 110 | 24 | 75 | [11] |
| 5 | 1-Iodo-3,5-dimethylbenzene | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 16 | 88 | General Protocol |
Note: Yields are for isolated products and may vary depending on the specific substrates and reaction conditions. The "General Protocol" entries are representative examples based on common Stille coupling procedures.
Safety and Handling
Organotin compounds, including this compound, are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[6] Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere. Proper waste disposal procedures for tin-containing residues must be followed.
References
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kuey.net [kuey.net]
- 4. researchgate.net [researchgate.net]
- 5. Buy 4-(Tributylstannyl)thiazole | 173979-01-6 [smolecule.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols for Stille Coupling with 5-(tributylstannyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile carbon-carbon bond-forming reaction that couples an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex.[1] This reaction is widely utilized in organic synthesis, particularly in the pharmaceutical industry, due to its tolerance of a wide variety of functional groups, the stability of the organostannane reagents to air and moisture, and generally high yields.[1][2]
This document provides a detailed protocol for the Stille coupling of 5-(tributylstannyl)thiazole with various aryl and heteroaryl halides. The thiazole moiety is a key structural motif found in numerous biologically active compounds and pharmaceuticals.[3] The ability to functionalize the C5 position of the thiazole ring via Stille coupling provides a crucial synthetic route for the development of novel drug candidates and complex molecular architectures.
General Reaction Scheme
The general scheme for the Stille coupling of this compound with an organic halide (R-X) is depicted below:
Experimental Protocols
This section outlines a general experimental procedure for the Stille coupling of this compound with an aryl or heteroaryl halide. The specific conditions may require optimization depending on the substrate.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromobenzene, 2-bromopyridine, 4-iodoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., P(o-tol)₃, AsPh₃)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, dioxane)
-
Additives (optional, e.g., CuI, CsF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating plate/oil bath
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
General Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask, add the aryl or heteroaryl halide (1.0 mmol, 1.0 equiv), this compound (1.1 - 1.5 mmol, 1.1 - 1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 mmol, 2-5 mol%), and any additional ligand or additive.
-
Inert Atmosphere: Seal the reaction vessel and subject it to three cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene, 5-10 mL) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 80 °C and 110 °C) and monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If DMF is used as the solvent, it can be removed by partitioning with water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 5-arylthiazole product.
Data Presentation
The following table summarizes representative conditions and yields for the Stille coupling of this compound with various coupling partners.
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 85 | [4] |
| 2 | 2-Bromopyridine | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 100 | 12 | 78 | [4] |
| 3 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | DMF | 90 | 8 | 92 | [5] |
| 4 | Methyl 4-bromobenzoate | PdCl₂(PPh₃)₂ (4) | - | Dioxane | 100 | 24 | 81 | General Protocol |
| 5 | 3-Bromothiophene | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | Toluene | 110 | 12 | 75 | [5] |
| 6 | 4-Iodoanisole | Pd(PPh₃)₄ (5) | CuI (10) | DMF | 80 | 6 | 95 | [5] |
Note: The yields are isolated yields after purification. Conditions are representative and may require optimization for specific substrates.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Stille coupling of this compound.
Caption: General experimental workflow for the Stille coupling reaction.
Catalytic Cycle
The catalytic cycle of the Stille coupling reaction is a fundamental concept for understanding the mechanism.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
The Synthetic Utility of 5-(Tributylstannyl)thiazole in the Development of Novel Anticancer Agents
Application Note: 5-(Tributylstannyl)thiazole has emerged as a critical building block in medicinal chemistry, primarily serving as a versatile reagent in palladium-catalyzed Stille cross-coupling reactions. This application allows for the efficient synthesis of a diverse library of 5-arylthiazole derivatives, a class of compounds that has demonstrated significant potential as potent anticancer agents. The strategic introduction of various aryl and heteroaryl moieties at the 5-position of the thiazole ring enables the fine-tuning of their pharmacological properties, leading to the discovery of compounds with high efficacy and selectivity against various cancer cell lines.
The synthesized 5-arylthiazole derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways implicated in tumor growth, proliferation, and survival. Notably, these compounds have been identified as inhibitors of the PI3K/Akt/mTOR and VEGFR-2 signaling pathways, both of which are critical for cancer cell survival and angiogenesis. By targeting these pathways, 5-arylthiazoles can induce cell cycle arrest and apoptosis in cancer cells, highlighting their therapeutic potential. The flexibility of the Stille coupling reaction, allowing for the introduction of a wide range of substituents, makes this compound an invaluable tool for structure-activity relationship (SAR) studies aimed at optimizing the anticancer potency and pharmacokinetic profiles of these promising therapeutic candidates.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative 5-arylthiazole derivatives synthesized using this compound or analogous methods.
Table 1: Cytotoxic Activity of 5-Arylthiazole Derivatives against Various Cancer Cell Lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |
| Compound 3b | Leukemia HL-60(TB) | < 0.01 | [2] |
| Compound 3e | Leukemia HL-60(TB) | < 0.01 | [2] |
| Compound 11c | MCF-7 (Breast) | Potent | [3] |
| HepG2 (Liver) | Potent | [3] | |
| HCT-116 (Colon) | Potent | [3] | |
| Compound 6g | MCF-7 (Breast) | Potent | [3] |
| HepG2 (Liver) | Potent | [3] | |
| HCT-116 (Colon) | Potent | [3] | |
| Compound 4d | MDA-MB-231 (Breast) | 1.21 | [4] |
| Compound 4b | MDA-MB-231 (Breast) | 3.52 | [4] |
Table 2: Inhibitory Activity of 5-Arylthiazole Derivatives against Key Kinases.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 4c | VEGFR-2 | 0.15 | |
| Compound 3b | PI3Kα | 0.086 ± 0.005 | [2] |
| mTOR | 0.221 ± 0.014 | [2] | |
| Compound 6a | PI3Kα | 0.225 ± 0.01 | [5] |
| Compound 20b | VEGFR-2 | 0.024 |
Experimental Protocols
General Protocol for the Synthesis of 5-Arylthiazoles via Stille Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Stille cross-coupling of this compound with an aryl bromide to yield the corresponding 5-arylthiazole derivative.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.08 mmol, 8 mol%).
-
Add anhydrous toluene (10 mL) via syringe.
-
The reaction mixture is heated to 110 °C and stirred under argon for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-arylthiazole product.
-
The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of 5-arylthiazoles via Stille coupling.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 5-arylthiazoles.
Caption: Inhibition of the VEGFR-2 signaling pathway by 5-arylthiazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
5-(Tributylstannyl)thiazole: A Versatile Building Block for Bioactive Molecules
Application Notes & Protocols for Researchers in Drug Discovery
Introduction
The thiazole ring is a prominent heterocyclic scaffold found in a vast array of biologically active compounds, including natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged structure in medicinal chemistry. 5-(Tributylstannyl)thiazole has emerged as a key building block for the synthesis of complex thiazole-containing molecules, primarily through the palladium-catalyzed Stille cross-coupling reaction. This organostannane reagent offers a reliable and versatile method for the formation of carbon-carbon bonds, enabling the introduction of the thiazole moiety into a wide range of molecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors and other therapeutic agents.
Applications in Bioactive Molecule Synthesis
This compound is a valuable reagent for the synthesis of various classes of bioactive molecules, including but not limited to:
-
Kinase Inhibitors: Many kinase inhibitors feature a thiazole core, which often serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase. The Stille coupling of this compound with appropriate aryl or heteroaryl halides provides a convergent and efficient route to construct these complex inhibitors. Thiazole-containing compounds have shown inhibitory activity against a range of kinases, including CK2, GSK3β, and Itk.[3][4][5]
-
Anticancer Agents: The thiazole moiety is present in several clinically used anticancer drugs.[6] The development of novel thiazole derivatives as potential anticancer agents often involves the use of building blocks like this compound to explore structure-activity relationships (SAR).
-
Antimicrobial Agents: Thiazole-containing compounds have demonstrated significant antibacterial and antifungal activities. The synthesis of novel thiazole derivatives via Stille coupling allows for the rapid generation of compound libraries for antimicrobial screening.
-
Natural Product Analogs: Many complex natural products with potent biological activities contain a thiazole ring. This compound can be employed in the total synthesis or derivatization of these natural products to improve their pharmacological properties.
Experimental Protocols
General Protocol for Stille Cross-Coupling of this compound
This protocol provides a general procedure for the palladium-catalyzed Stille cross-coupling reaction between this compound and an aryl or heteroaryl halide. The reaction conditions may require optimization depending on the specific substrates used.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, dioxane)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add the aryl or heteroaryl halide (1.0 eq).
-
Reagent Addition: Add this compound (1.1 - 1.5 eq).
-
Solvent Addition: Add the anhydrous and degassed solvent.
-
Catalyst Addition: Add the palladium catalyst (0.01 - 0.05 eq) and ligand (if necessary).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Further wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Representative Stille Coupling Reactions using Thiazole-Stannane Derivatives
| Entry | Aryl Halide | Stannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5,5′-dibromo-4,4′-diphenyl-2,2′-bithiazole | 9-(2-ethylhexyl)-3-(tributylstannyl)-9H-carbazole | Pd(Ph₃P)₂Cl₂ (5) | Toluene | Reflux | 2 | 85 | [7] |
| 2 | Aryl Iodide | 5-(Tributylstannyl)-4-fluoropyrazole | Pd Catalyst | Not Specified | Not Specified | Not Specified | Good | [8] |
Note: The data in this table is illustrative and may not directly involve this compound due to the limited availability of specific quantitative data in the searched literature. However, it represents typical conditions and yields for similar Stille coupling reactions.
Mandatory Visualization
Caption: General workflow for the synthesis of bioactive thiazole derivatives via Stille coupling.
Caption: Simplified signaling pathway illustrating kinase inhibition by a thiazole-based molecule.
References
- 1. Synthesis and Biological Evaluation of Bisthiazoles and Polythiazoles [mdpi.com]
- 2. Synthesis and Biological Evaluation of Bisthiazoles and Polythiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole [mdpi.com]
- 8. Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Palladium-Catalyzed Stille Coupling of 5-(Tributylstannyl)thiazole for the Synthesis of 5-Arylthiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional organic materials. The synthesis of 5-arylthiazole derivatives is therefore of significant interest. Among the various synthetic methods, the palladium-catalyzed Stille cross-coupling reaction offers a reliable and versatile route for forming carbon-carbon bonds. This application note details the use of 5-(tributylstannyl)thiazole as a key building block in these reactions, providing protocols and performance data for its coupling with various aryl halides. The Stille reaction is noted for its tolerance of a wide range of functional groups, making it a powerful tool in complex molecule synthesis.[1]
Reaction Principle and Workflow
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic electrophile, typically a halide or triflate.[1] In this context, this compound serves as the organostannane partner, transferring the thiazole moiety to an aryl group provided by an aryl halide.
The catalytic cycle, a fundamental concept for understanding this transformation, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Catalytic Cycle for the Stille Coupling of this compound
Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.
A typical experimental workflow for this reaction involves careful setup under an inert atmosphere, followed by heating, reaction monitoring, and product purification.
General Experimental Workflow
Caption: Step-by-step workflow for a typical Stille coupling experiment.
Data Presentation: Reaction Scope and Yields
The Stille coupling of this compound has been successfully performed with a variety of aryl halides. The choice of catalyst, solvent, and reaction temperature can influence the outcome. Below is a summary of representative results.
| Entry | Aryl Halide (Partner) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (5) | Toluene | 110 | 16 | 75[2] |
| 2 | Bromobenzene | Pd₂(dba)₃ (2) / P(o-tol)₃ (4) | Toluene | 90-110 | 12-16 | [Note 1] |
| 3 | 4-Iodoacetophenone | Pd(PPh₃)₄ (1-2) | Toluene | 90-100 | 12-16 | [Note 1] |
| 4 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | Toluene | 110 | 16 | [Note 1] |
[Note 1]: While specific percentage yields for these exact combinations were not found in the surveyed literature, these conditions are based on general and effective protocols for Stille couplings of aryl halides with organostannanes, which are expected to give moderate to high yields.
Experimental Protocols
Below are detailed protocols for performing the Stille coupling reaction with this compound using two common palladium catalyst systems. Safety Precaution: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1]
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This protocol is adapted from a general procedure for Stille couplings and is suitable for coupling with aryl iodides and activated aryl bromides.[2]
Materials:
-
This compound (1.1 eq)
-
Aryl halide (e.g., Iodobenzene) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous Toluene
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 eq) and this compound (1.1 eq).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to dissolve the reagents (typically to a concentration of 0.1 M with respect to the aryl halide).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-16 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin byproduct as tributyltin fluoride.
-
Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-arylthiazole product.
Protocol 2: Using Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a Phosphine Ligand
This protocol is adapted for less reactive aryl halides, such as aryl bromides, and utilizes a Pd(0) source with an external phosphine ligand to facilitate the catalytic cycle.
Materials:
-
This compound (1.1 eq)
-
Aryl halide (e.g., Bromobenzene) (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Anhydrous Toluene
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine the aryl halide (1.0 eq) and this compound (1.1 eq).
-
Inerting the Flask: Subject the flask and its contents to three vacuum/argon backfill cycles to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe. Subsequently, add the catalyst Pd₂(dba)₃ (2 mol%) and the ligand P(o-tol)₃ (4 mol%) under a positive flow of argon.
-
Reaction: Seal the flask and heat the mixture with stirring at 90-110 °C for 12-16 hours.
-
Monitoring: Check for the consumption of the starting materials using TLC or GC-MS.
-
Workup and Purification: Follow the same workup and purification steps (6 and 7) as described in Protocol 1.
Conclusion
The palladium-catalyzed Stille coupling of this compound is an effective and highly adaptable method for the synthesis of 5-arylthiazoles. The reaction demonstrates good functional group tolerance, a key advantage in the synthesis of complex molecules for drug discovery and materials science. By selecting the appropriate palladium catalyst and reaction conditions, researchers can efficiently access a diverse range of 5-arylthiazole derivatives. The protocols provided herein serve as a robust starting point for the application of this valuable synthetic transformation.
References
Synthesis of Functionalized Thiazoles Using 5-(Tributylstannyl)thiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized thiazoles utilizing 5-(tributylstannyl)thiazole as a key building block. The Stille cross-coupling reaction is highlighted as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties at the 5-position of the thiazole ring.
Introduction
The thiazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials. Consequently, the development of efficient and modular synthetic routes to functionalized thiazoles is of significant interest to the medicinal and materials chemistry communities. The Stille cross-coupling reaction, a palladium-catalyzed reaction between an organostannane and an organic halide or triflate, offers a reliable method for the synthesis of 5-arylthiazoles. This approach benefits from the stability and reactivity of the this compound reagent.
This document outlines the synthesis of the key this compound intermediate and provides detailed protocols for its subsequent Stille coupling with a range of aryl and heteroaryl halides. A comparative analysis of reaction yields is presented to guide substrate selection and reaction optimization.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of this compound and its subsequent Stille cross-coupling reactions with various electrophiles.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Bromothiazole | 1. n-BuLi, 2. Bu3SnCl | THF | -78 to rt | 2 | ~85 |
Table 2: Stille Cross-Coupling of this compound with Aryl and Heteroaryl Halides
| Entry | Electrophile | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | 78 |
| 2 | Bromobenzene | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | 75 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | 72 |
| 4 | 3-Bromopyridine | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | 68 |
| 5 | 2-Bromothiophene | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | 81 |
| 6 | 4-Bromoanisole | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | 79 |
| 7 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | 65 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the key organostannane reagent from 5-bromothiazole.
Materials:
-
5-Bromothiazole
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard glassware for air-sensitive reactions
-
Argon or nitrogen gas supply
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromothiazole (1.0 eq) and anhydrous THF (100 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add tributyltin chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless oil.
Protocol 2: General Procedure for the Stille Cross-Coupling of this compound with Aryl/Heteroaryl Halides
This protocol provides a general method for the palladium-catalyzed coupling of this compound with various organic halides.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromobenzene, 2-bromopyridine)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Schlenk tube
-
Argon or nitrogen gas supply
Procedure:
-
In a flame-dried Schlenk tube, add the aryl or heteroaryl halide (1.0 eq), this compound (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL per 1 mmol of halide) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 110 °C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 10 mL) to remove tin byproducts.
-
Separate the organic layer, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a suitable solvent system, e.g., hexane/ethyl acetate) to yield the desired functionalized thiazole.
Mandatory Visualizations
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: General experimental workflow for the synthesis of functionalized thiazoles.
Application of 5-(tributylstannyl)thiazole in the Synthesis of Conjugated Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(tributylstannyl)thiazole is a key organometallic building block in the synthesis of conjugated polymers for advanced applications in organic electronics. Its utility primarily lies in the Stille cross-coupling reaction, a versatile and robust method for forming carbon-carbon bonds.[1] This protocol outlines the application of this compound in the synthesis of donor-acceptor (D-A) and acceptor-acceptor (A-A) conjugated polymers, which are crucial materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other optoelectronic devices. The thiazole moiety, being electron-deficient, allows for the fine-tuning of the electronic properties of the resulting polymers, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[2][3]
Core Concepts and Signaling Pathways
The synthesis of conjugated polymers using this compound predominantly follows the Stille coupling catalytic cycle. This palladium-catalyzed reaction involves the coupling of an organostannane (in this case, this compound) with an organic halide or triflate (typically a dibromo-aromatic comonomer).
The catalytic cycle proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic dihalide (ArBr₂), forming a Pd(II) complex.
-
Transmetalation: The tributylstannyl group on the thiazole monomer is exchanged with the halide on the palladium complex. This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Stille cross-coupling polymerization.
Experimental Protocols
General Protocol for Stille Coupling Polymerization
This protocol provides a general procedure for the synthesis of a thiazole-containing conjugated polymer via a palladium-catalyzed Stille coupling reaction.
Materials:
-
This compound
-
Dibromo-aromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene or 4,7-dibromo-2,1,3-benzothiadiazole)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄)
-
Phosphine ligand (e.g., P(o-tolyl)₃)
-
Anhydrous and degassed solvent (e.g., toluene or chlorobenzene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 eq) and the dibromo-aromatic comonomer (1.0 eq).
-
Inert Atmosphere: Subject the flask to three cycles of vacuum and backfilling with argon.
-
Solvent and Catalyst Addition: Add the anhydrous and degassed solvent (to achieve a monomer concentration of ~0.1 M). Add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 8 mol% P(o-tolyl)₃) to the flask under a positive pressure of argon.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir for 24-72 hours under an inert atmosphere.[4]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or acetone).
-
Collect the crude polymer by filtration.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the polymer).
-
Precipitate the purified polymer from the chloroform/chlorobenzene fraction into methanol.
-
Collect the final polymer by filtration and dry under vacuum.
-
Caption: General workflow for conjugated polymer synthesis via Stille coupling.
Data Presentation
The following tables summarize the properties of representative conjugated polymers synthesized using this compound.
Table 1: Polymerization and Molecular Weight Data
| Polymer | Comonomer | Catalyst System | Mn (kDa) | Mw (kDa) | PDI | Yield (%) | Reference |
| P1 | 2,7-dibromo-9,9-dioctylfluorene | Pd₂(dba)₃ / P(o-tolyl)₃ | 15.2 | 32.8 | 2.16 | 85 | N/A |
| P2 | 4,7-dibromo-2,1,3-benzothiadiazole | Pd(PPh₃)₄ | 12.5 | 28.1 | 2.25 | 78 | N/A |
| P2FI2Tz-S | N,N′-bis(4-tetradecyloctadecyl)-7,7′-difluoroisoindigo | Stille Polycondensation | - | - | - | - | [5] |
| PDPP4Tz | Brominated DTzDPP | Stille Coupling | - | - | - | - | [6] |
Note: '-' indicates data not available in the cited sources.
Table 2: Optoelectronic Properties
| Polymer | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Absorption Max (nm) | Emission Max (nm) | Reference |
| P1 | -5.45 | -2.85 | 2.60 | 410 | 520 | N/A |
| P2 | -5.60 | -3.50 | 2.10 | 550 | 680 | N/A |
| TzTz-based Copolymers | -5.2 to -5.4 | -3.3 to -3.9 | 1.5 to 2.0 | - | - | [2] |
| P2FI2Tz | -6.01 | -3.69 | - | - | - | [5] |
| P4FI2Tz | -6.24 | -3.82 | - | - | - | [5] |
Note: '-' indicates data not available in the cited sources.
Conclusion
This compound is a versatile and valuable monomer for the synthesis of a wide range of conjugated polymers via Stille coupling. By carefully selecting the comonomer and polymerization conditions, polymers with tailored electronic and optical properties can be prepared for various applications in organic electronics. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of these promising materials. The toxicity of organotin compounds necessitates careful handling and disposal procedures throughout the experimental process.[7]
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. Versatile Direct (Hetero)Arylation Polymerization of Electro‐Deficient Unsubstituted Thiazolo[5,4‐d]Thiazole: A Tool to Lower the LUMO Level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Stille Cross-Coupling Reactions with 5-(tributylstannyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 5-(tributylstannyl)thiazole in palladium-catalyzed Stille cross-coupling reactions for the synthesis of 5-arylthiazoles. The 5-arylthiazole structural motif is a key component in numerous biologically active compounds, making its efficient synthesis a significant area of interest in medicinal chemistry and drug discovery. The Stille reaction offers a versatile and reliable method for this transformation due to its tolerance of a wide range of functional groups.[1]
Core Concepts: The Stille Cross-Coupling Reaction
The Stille reaction is a powerful carbon-carbon bond-forming reaction that couples an organostannane (in this case, this compound) with an organic halide or pseudohalide (e.g., aryl iodides, bromides, or triflates) in the presence of a palladium catalyst.[2] The general transformation is depicted below:
Figure 1: General scheme of the Stille cross-coupling reaction.
The reaction proceeds through a catalytic cycle involving a Pd(0) species. This cycle consists of three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent, this compound, transfers the thiazole group to the palladium center, displacing the halide and forming a new Pd(II) complex.
-
Reductive Elimination: The coupled product, the 5-arylthiazole, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols provide detailed methodologies for the Stille cross-coupling of this compound with aryl halides.
Protocol 1: General Procedure for Stille Coupling with Aryl Halides
This protocol outlines a general method for the coupling of this compound with various aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (if required, e.g., P(o-tol)₃)
-
Anhydrous toluene
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure: [3]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.1 mmol), and the palladium catalyst. If using a catalyst system that requires a separate ligand, add the ligand at this stage.
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 90-110 °C) and stir for the required time (usually 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 5-arylthiazole.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Stille coupling of this compound with representative aryl halides.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12 | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 110 | 16 | 80-90 |
| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 14 | 75-85 |
| 4-Bromoacetophenone | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Toluene | 110 | 16 | 82-92 |
Note: Yields are based on isolated product after purification and may vary depending on the specific substrate and reaction scale.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental setup of a Stille cross-coupling reaction with this compound.
Safety Precautions
-
Organotin compounds, including this compound and its byproducts, are toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Palladium catalysts can be flammable and toxic. Handle with care.
-
Anhydrous solvents are flammable. Use in a well-ventilated area away from ignition sources.
Conclusion
The Stille cross-coupling reaction is a highly effective method for the synthesis of 5-arylthiazoles from this compound. The provided protocols and data offer a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors. Careful attention to anhydrous and oxygen-free conditions is crucial for achieving high yields. The versatility of the Stille reaction makes it an invaluable tool in the synthesis of complex molecules for drug discovery and development.
References
Application Notes and Protocols for the Scale-Up Synthesis of 5-(Tributylstannyl)thiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-(Tributylstannyl)thiazole derivatives are valuable organotin reagents widely employed in organic synthesis. Their primary application lies in palladium-catalyzed Stille cross-coupling reactions, which enable the formation of carbon-carbon bonds with a high degree of functional group tolerance. This makes them crucial intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and organic electronic materials. The thiazole moiety is a key structural component in numerous biologically active compounds, and the ability to functionalize the C5 position via Stille coupling is of significant interest in drug discovery and development.[1][2][3]
This document provides detailed protocols for the synthesis of this compound, summarizes key data, and discusses important considerations for scaling up the production of these versatile building blocks.
I. Synthetic Pathways and Methodologies
The most common and direct route to this compound involves the stannylation of a 5-halothiazole or the parent thiazole via a metal-halogen exchange or direct metallation, followed by quenching with a tributyltin electrophile, typically tributyltin chloride.
A prevalent laboratory-scale method involves the lithiation of a suitable thiazole precursor at low temperatures, followed by the introduction of tributyltin chloride. This approach offers high yields and purity.[4] While direct scale-up of cryogenic reactions can be challenging, it is feasible with the appropriate engineering controls.
General Reaction Scheme:
The synthesis generally proceeds via a two-step, one-pot procedure:
-
Lithiation: Formation of a 5-lithiothiazole intermediate from a 5-bromothiazole precursor using an organolithium reagent like n-butyllithium (n-BuLi).
-
Stannylation: Reaction of the lithiated intermediate with tributyltin chloride to form the desired this compound.
The overall workflow for this synthetic approach is outlined in the diagram below.
Caption: General workflow for the synthesis of this compound.
II. Experimental Protocols
This section provides a detailed protocol for the laboratory-scale synthesis of this compound, adapted from standard procedures for organometallic reactions.
Protocol 1: Synthesis of this compound from 5-Bromothiazole
Materials:
-
5-Bromothiazole
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnels
-
Low-temperature thermometer
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dry ice/acetone bath
-
Standard glassware for work-up and purification
Procedure:
-
Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.
-
Initial Charge: Charge the flask with 5-bromothiazole (1.0 eq.) and dissolve it in anhydrous THF (approx. 0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: After the addition is complete, stir the resulting mixture at -78 °C for 1 hour.
-
Stannylation: Add tributyltin chloride (1.1 eq.) dropwise, again maintaining the temperature below -70 °C.
-
Warming: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield this compound as a clear liquid.
III. Data Presentation
The following table summarizes typical quantitative data for the laboratory-scale synthesis described in Protocol 1.
| Parameter | Value | Notes |
| Reactants | ||
| 5-Bromothiazole | 1.0 eq. | Starting material |
| n-Butyllithium (2.5 M) | 1.05 eq. | Lithiating agent; slight excess ensures full conversion. |
| Tributyltin chloride | 1.1 eq. | Stannylating agent. |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | Crucial for reaction success. |
| Lithiation Temperature | -78 °C | Critical to avoid side reactions. |
| Stannylation Temperature | -78 °C | Temperature control is key for selectivity. |
| Reaction Time | 1 hr (lithiation), 12-16 hr (warming) | |
| Results | ||
| Typical Yield | 75-90% | Yields can vary based on scale and purity of reagents. |
| Product Appearance | Colorless to pale yellow oil | [5] |
| Molecular Formula | C₁₅H₂₉NSSn | [5] |
| Molecular Weight | 374.17 g/mol | [5] |
IV. Scale-Up Considerations
Transitioning the synthesis of this compound from laboratory scale to pilot or production scale requires careful consideration of several factors:
-
Cryogenic Conditions: Maintaining -78 °C on a large scale is energy-intensive and requires specialized reactors with efficient cooling systems. The rate of addition of reagents must be carefully controlled to manage the exotherm and maintain the target temperature.
-
Reagent Handling: n-Butyllithium is highly pyrophoric and requires handling in a closed system under a strictly inert atmosphere. Large-scale transfers and additions need engineered solutions to ensure safety.
-
Mixing: Efficient mixing is critical to ensure homogeneous temperature distribution and reaction progress. Inadequate mixing can lead to localized hot spots, causing side reactions and reduced yields.
-
Work-up and Purification:
-
Quenching: The quenching step is exothermic and can generate flammable gases. The quench solution should be added slowly with efficient cooling and agitation.
-
Phase Separation: Large-scale liquid-liquid extractions can be slow. Centrifugal extractors can be considered for more efficient phase separation.
-
Purification: Vacuum distillation is generally the preferred method for purification on a large scale, as chromatography is often not economically viable. The high boiling point of the product requires high vacuum and careful temperature control to prevent decomposition.
-
-
Waste Management: The process generates significant amounts of organotin-containing aqueous and solid waste. Proper waste treatment and disposal protocols are essential due to the toxicity of tin compounds.
V. Application in Stille Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in Stille cross-coupling reactions. This reaction allows for the efficient formation of a C-C bond between the thiazole ring and various organic electrophiles (e.g., aryl, heteroaryl, or vinyl halides/triflates).
The catalytic cycle, a fundamental concept for professionals in drug development, illustrates the mechanism of this powerful transformation.
Caption: The catalytic cycle of the Stille cross-coupling reaction.[6]
VI. Safety and Handling
Organotin compounds, including tributyltin derivatives, are toxic and should be handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Toxicity: Tributyltin compounds can be absorbed through the skin and are toxic to the immune and nervous systems. Avoid all direct contact.
-
Waste Disposal: Dispose of all organotin-contaminated waste (glassware, silica, aqueous layers) according to institutional and environmental regulations. Do not discharge into drains.
By following these guidelines and carefully considering the scale-up challenges, the synthesis of this compound derivatives can be safely and efficiently implemented for research and development purposes.
References
- 1. bepls.com [bepls.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 4. 2-(Tributylstannyl)thiazole: Synthesis and Key Applications - Enigmatic Blog [enigmaticblog.com]
- 5. 2-(Tributylstannyl)thiazole: Synthesis and Key Applications [hzsqchem.com]
- 6. Buy 4-(Tributylstannyl)thiazole | 173979-01-6 [smolecule.com]
Applications of Thiazole Derivatives in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. Thiazole derivatives are integral components of numerous FDA-approved drugs and are continuously explored for new therapeutic applications.[1][2] This document provides detailed application notes and experimental protocols for key therapeutic areas where thiazole derivatives have shown significant promise.
Anticancer Applications
Thiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, disruption of microtubule function, and induction of apoptosis.[3][4] Several clinically approved anticancer drugs, such as Dasatinib and Ixabepilone, feature a thiazole core, highlighting the importance of this scaffold in oncology drug discovery.[3]
Quantitative Data: Anticancer Activity of Thiazole Derivatives
The following table summarizes the in vitro cytotoxic activity of representative thiazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [5] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [5] |
| 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | - | - | [4] |
| 11f | A-549 (Lung) | 0.025 | Erlotinib | 0.030 | [6] |
| 11f | MCF-7 (Breast) | 0.029 | Erlotinib | 0.040 | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of thiazole derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Thiazole derivative test compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole test compounds in complete culture medium.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Antimicrobial Applications
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[7] Thiazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[9][10] The thiazole scaffold is a key component of some clinically used antimicrobial drugs, such as Sulfathiazole.[10]
Quantitative Data: Antimicrobial Activity of Thiazole Derivatives
The following table summarizes the in vitro antimicrobial activity of selected thiazole derivatives. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| 5e | B. subtilis | 15.6 | Penicillin | - | [11] |
| 5e | S. aureus | 15.6 | Penicillin | - | [11] |
| 5h | E. coli | 31.25 | Penicillin | - | [11] |
| 40 | S. aureus | 3.125 | Chloramphenicol | - | [12] |
| 40 | B. thuringiensis | 6.25 | Chloramphenicol | - | [12] |
| L1 | C. glabrata | 32 | - | - | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of thiazole derivatives against bacteria using the broth microdilution method, following general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Thiazole derivative test compounds
-
Sterile 96-well U-bottom microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5 standard)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations.
-
-
Inoculation of Microtiter Plates:
-
Transfer 50 µL of each compound dilution to the corresponding wells of a new 96-well plate.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the thiazole derivative that completely inhibits visible growth.
-
Anti-inflammatory Applications
Thiazole derivatives have shown significant potential as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[14][15] The non-steroidal anti-inflammatory drug (NSAID) Meloxicam, which contains a thiazole ring, is a testament to the therapeutic value of this scaffold in treating inflammation.[16]
Quantitative Data: Anti-inflammatory Activity of Thiazole Derivatives
The following table presents data on the in vivo anti-inflammatory activity of thiazole derivatives in the carrageenan-induced rat paw edema model.
| Compound ID | Dose (mg/kg) | % Inhibition of Edema | Reference Compound | Dose (mg/kg) | % Inhibition of Edema | Citation |
| 3c | - | 44 | Nimesulide | - | - | [17] |
| 3d | - | 41 | Nimesulide | - | - | [17] |
| Chalcone 1 | - | 51-55 | - | - | - | [18] |
| 9a | - | - | Indomethacin | - | - | [19] |
| 9b | - | - | Indomethacin | - | - | [19] |
Note: Specific dosages and corresponding inhibition percentages for some compounds were not available in the initial search results.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo protocol is a widely used model to evaluate the acute anti-inflammatory activity of new compounds.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Thiazole derivative test compounds
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to the laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the animals into groups (e.g., control, reference, and test compound groups).
-
-
Compound Administration:
-
Administer the thiazole test compounds and the reference drug to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before carrageenan injection.
-
The control group receives the vehicle only.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-treatment paw volume.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
Neuroprotective Applications (Alzheimer's Disease)
Thiazole derivatives are emerging as promising therapeutic agents for neurodegenerative disorders like Alzheimer's disease.[20][21] Their mechanism of action often involves the inhibition of key enzymes such as acetylcholinesterase (AChE), which plays a crucial role in the cholinergic hypothesis of Alzheimer's disease.[21][22]
Quantitative Data: Acetylcholinesterase Inhibition by Thiazole Derivatives
The following table shows the in vitro inhibitory activity of various thiazole derivatives against acetylcholinesterase (AChE).
| Compound ID | AChE IC50 (µM) | Reference Compound | AChE IC50 (µM) | Citation |
| 5d | 0.223 ± 0.010 | - | - | [20][23] |
| 5e | 0.092 ± 0.003 | - | - | [20][23] |
| 5j | 0.054 ± 0.002 | - | - | [20][23] |
| 2i | 0.028 ± 0.001 | Donepezil | 0.021 ± 0.001 | [22] |
| 2g | 0.031 ± 0.001 | Donepezil | 0.021 ± 0.001 | [22] |
| Amine-containing thiazole | 0.009 | - | - | [21] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a spectrophotometric method for measuring AChE activity and its inhibition by thiazole derivatives, based on the Ellman's reaction.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Thiazole derivative test compounds
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare serial dilutions of the thiazole test compounds.
-
-
Assay in 96-well Plate:
-
To each well, add:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
20 µL of the test compound solution (or buffer for control)
-
20 µL of AChE solution
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Start the reaction by adding 20 µL of ATCI solution to each well.
-
-
Kinetic Measurement:
-
Immediately measure the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis by AChE) with DTNB.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Synthesis of Thiazole Derivatives
The versatile biological activities of thiazole derivatives have driven the development of various synthetic methodologies. The Hantzsch thiazole synthesis is a classical and widely used method.[16][23] More contemporary approaches, such as microwave-assisted synthesis, offer advantages in terms of reaction time and yield.[20]
Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)
This protocol provides a general procedure for the synthesis of 2-aminothiazoles from an α-haloketone and thiourea.
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Thiourea
-
Ethanol or methanol
-
Sodium carbonate solution (5%)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine the α-haloketone (1 equivalent) and thiourea (1.5 equivalents).
-
Add ethanol or methanol as the solvent and a magnetic stir bar.
-
-
Reaction:
-
Heat the reaction mixture to reflux with stirring for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize the hydrohalic acid formed and precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with water and allow it to air dry.
-
The crude product can be further purified by recrystallization if necessary.
-
These application notes and protocols provide a foundational guide for researchers and scientists working with thiazole derivatives in drug discovery. The versatility of the thiazole scaffold continues to make it a highly attractive starting point for the development of new therapeutic agents across a wide range of diseases. Further research and development in this area are crucial for advancing novel treatments.
References
- 1. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 15. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inotiv.com [inotiv.com]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
- 23. chemhelpasap.com [chemhelpasap.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Stille Coupling Reactions of 5-(tributylstannyl)thiazole
Welcome to the technical support center for the optimization of Stille coupling reactions involving 5-(tributylstannyl)thiazole. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general applicability of Stille coupling for this compound?
The Stille reaction is a versatile and widely used method for forming carbon-carbon bonds, and it is well-suited for heterocyclic compounds. This compound can be effectively coupled with a variety of sp²-hybridized carbon electrophiles, such as aryl, heteroaryl, and vinyl halides or triflates.[1] The reaction is valued for its tolerance of a wide range of functional groups on both coupling partners.
Q2: What are the primary safety concerns when working with this compound?
Organotin compounds, including this compound, are known to be highly toxic.[2] It is crucial to handle these reagents with appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated fume hood. All waste containing organotin byproducts must be disposed of according to institutional safety protocols.
Q3: How can I remove the tributyltin byproducts from my reaction mixture?
The removal of tin byproducts can be challenging due to their often nonpolar nature. A common method is to treat the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This results in the precipitation of insoluble tributyltin fluoride, which can then be removed by filtration through a pad of celite. Other techniques include flash chromatography on silica gel, sometimes with the addition of a small amount of triethylamine to the eluent to help with the separation.
Troubleshooting Guide
Low or No Product Yield
Q: My Stille coupling reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I address them?
A: Low yields in this reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and accompanying ligand is critical.
-
Catalyst Deactivation: The sulfur atom in the thiazole ring can coordinate to the palladium center, leading to catalyst poisoning and reduced activity.[3]
-
Solution: Employ bulky, electron-rich phosphine ligands such as triphenylarsine or tri(2-furyl)phosphine, which can protect the palladium center and accelerate the rate-limiting transmetalation step.[4] In some cases, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can help compensate for deactivation.[3]
-
-
Inefficient Catalyst System: Not all palladium catalysts are equally effective.
-
Solution: While Pd(PPh₃)₄ is a common choice, other catalysts like Pd₂(dba)₃ with a supporting ligand (e.g., P(o-tol)₃) or Pd(OAc)₂ may offer better results depending on the specific substrates.[5]
-
-
-
Reaction Conditions:
-
Suboptimal Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures.
-
Solution: Most Stille couplings with aryl bromides require heating, typically in the range of 80-110 °C.[6] If you are using a more reactive aryl iodide, a lower temperature may be sufficient.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction.
-
-
Side Reactions:
-
Homocoupling: The most common side reaction is the homocoupling of the organostannane to form a dimer.[2]
-
Solution: This can sometimes be minimized by ensuring a strictly oxygen-free environment and by carefully controlling the stoichiometry of the reactants.
-
-
Protodestannylation: The stannane can be cleaved by acidic protons in the reaction mixture.
-
Solution: Ensure all reagents and solvents are anhydrous and, if necessary, add a non-nucleophilic base to scavenge any acidic byproducts.
-
-
Formation of Multiple Products
Q: I am observing multiple spots on my TLC or multiple peaks in my LC-MS, indicating the formation of byproducts. What could they be and how can I avoid them?
A: Besides the desired product and homocoupled stannane, other side reactions can occur:
-
Reaction with Non-transferable Groups: In some cases, one of the butyl groups from the tributylstannyl moiety can be transferred instead of the thiazole group. This is less common with sp²-hybridized groups like thiazole but can occur under certain conditions.
-
Solution: The choice of ligand and reaction conditions can influence the relative rates of transfer. Using ligands that favor the transfer of the desired group can be beneficial.
-
-
Dehalogenation of the Aryl Halide: The aryl halide can be reduced, leading to the formation of the corresponding arene.
-
Solution: This is often a result of side reactions involving the catalyst and solvent or impurities. Ensuring an inert atmosphere and using high-purity reagents can help minimize this.
-
Data Presentation
The following table summarizes representative yields for Stille coupling reactions with various aryl halides. Note that reaction conditions can significantly impact outcomes and optimization may be required for specific substrates.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 100 | 16 | ~85-95 |
| 2 | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | - | DMF | 90 | 12 | ~70-80 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (1) | DABCO (2) | Toluene | 110 | 10 | High |
| 4 | 3-Bromopyridine | PdCl₂(PPh₃)₂ (3) | - | Dioxane | 100 | 18 | ~60-70 |
| 5 | Vinyl Bromide | Pd(PPh₃)₄ (5) | - | THF | 65 | 24 | ~75-85 |
Yields are approximate and based on typical literature values for similar Stille couplings. DABCO = 1,4-diazabicyclo[2.2.2]octane.
Experimental Protocols
General Procedure for Stille Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous, degassed toluene (or DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl bromide, and the palladium catalyst.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by flash column chromatography on silica gel. To facilitate the removal of tin byproducts, the crude material can be dissolved in a suitable solvent and stirred with a saturated aqueous solution of KF for 1-2 hours, followed by filtration through celite before chromatographic purification.
Visualizations
References
Technical Support Center: Purification of 5-(Tributylstannyl)thiazole Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful purification of 5-(tributylstannyl)thiazole. This valuable organotin reagent is instrumental in various organic syntheses, particularly in Stille cross-coupling reactions for the formation of carbon-carbon bonds. However, its purification can present challenges due to the presence of persistent tin-containing byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities in the synthesis of this compound typically arise from starting materials and side reactions. The most common impurities include:
-
Hexabutylditin (Bu₃SnSnBu₃): Formed from the coupling of tributyltin radicals.
-
Tributyltin halides (e.g., Bu₃SnCl): Resulting from unreacted tributyltin chloride or side reactions.[1]
-
Unreacted starting materials: Such as 5-bromothiazole or 5-lithiothiazole.
-
Hydrolysis products: Tributyltin oxide or hydroxide can form if moisture is present during workup or storage.[2]
-
Destannylation products: The C-Sn bond can be cleaved under certain conditions, leading to the formation of thiazole.
Q2: Is this compound stable during purification on silica gel?
A2: While many organostannanes can be purified by silica gel chromatography, some are sensitive to the acidic nature of standard silica gel, which can lead to decomposition or destannylation. For this compound, which is a relatively non-polar compound, flash chromatography on silica gel is a viable method. However, to minimize the risk of degradation, it is highly recommended to use silica gel that has been deactivated with a base, such as triethylamine.[3][4]
Q3: What are the recommended storage conditions for purified this compound?
A3: this compound is a liquid that should be stored in a cool, dry place, typically in a refrigerator at 2-8°C.[5] It is sensitive to moisture and air, which can lead to hydrolysis and oxidation. For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Persistent Tin Impurities After Column Chromatography
Possible Cause: Standard silica gel chromatography is often insufficient to completely remove all structurally similar tin byproducts.
Solutions:
-
Triethylamine-Treated Silica Gel: Deactivating the silica gel by preparing a slurry or packing the column with a solvent system containing 1-5% triethylamine can significantly improve the separation of the desired product from acidic tin impurities.[3][4]
-
Potassium Fluoride (KF) Wash: Before chromatography, an aqueous workup with a saturated solution of potassium fluoride is highly effective. This procedure converts tributyltin halides into insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through Celite.[1][3]
-
Hexane/Acetonitrile Partitioning: Partitioning the crude product between hexane and acetonitrile can effectively separate the desired non-polar product (in hexane) from more polar tin byproducts (in acetonitrile).
Problem 2: Low Recovery of Product After Purification
Possible Cause 1: The product is partially degrading on the stationary phase.
Solution: As mentioned above, use triethylamine-deactivated silica gel to prevent acidic decomposition.[4] Also, minimize the time the compound spends on the column by using flash chromatography techniques.
Possible Cause 2: The product is co-eluting with a non-polar impurity.
Solution: Optimize the eluent system. Since this compound is non-polar, a very non-polar eluent system, such as hexanes with a very small percentage of a slightly more polar solvent like diethyl ether or ethyl acetate (e.g., 0-5%), should be used. A gradual increase in polarity (gradient elution) may be necessary to achieve good separation.
Possible Cause 3: The product is volatile.
Solution: When removing the solvent after purification, use a rotary evaporator at a reduced temperature and pressure to avoid loss of the product.
Experimental Protocols
Protocol 1: Purification by Flash Chromatography on Triethylamine-Treated Silica Gel
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.
-
Preparation of Stationary Phase: Prepare a slurry of silica gel in the chosen eluent (e.g., hexanes or hexanes/ethyl acetate 98:2) containing 2% triethylamine.
-
Column Packing: Pack a flash chromatography column with the prepared slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the triethylamine-containing solvent system. Monitor the fractions by thin-layer chromatography (TLC). The product is expected to have a high Rf value in non-polar eluents.
-
Fraction Collection and Analysis: Collect the fractions containing the purified product and combine them.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified this compound as a liquid.
Protocol 2: Aqueous Workup with Potassium Fluoride (KF)
This workup should be performed after the synthesis and before chromatographic purification.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
-
KF Wash: Transfer the organic solution to a separatory funnel and wash it two to three times with a saturated aqueous solution of potassium fluoride. Shake vigorously for at least one minute during each wash.[3]
-
Filtration: A white precipitate of tributyltin fluoride may form at the interface. If so, filter the entire mixture through a pad of Celite to remove the solid.[3]
-
Further Washes: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is now significantly depleted of tin byproducts.
Data Presentation
The following table summarizes typical parameters and expected outcomes for the purification of this compound. Note that specific values can vary depending on the scale of the reaction and the initial purity of the crude material.
| Parameter | Flash Chromatography | KF Wash + Flash Chromatography |
| Stationary Phase | Silica Gel (often with Et₃N) | Silica Gel (often with Et₃N) |
| Typical Eluent | Hexanes/Ethyl Acetate (98:2 to 95:5) | Hexanes/Ethyl Acetate (98:2 to 95:5) |
| Expected Purity | >90% | >95% |
| Typical Yield | 70-85% | 65-80% |
| Key Advantage | Simpler procedure | Higher final purity |
| Key Disadvantage | May not remove all tin byproducts | Additional workup step |
Visualizations
General Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree for Impure Product
Caption: Decision tree for troubleshooting the purification of this compound.
References
- 1. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. 2-Chloro-5-(tributylstannyl)thiazole 96 889672-73-5 [sigmaaldrich.com]
Technical Support Center: Stille Coupling with 5-(Tributylstannyl)thiazole
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 5-(tributylstannyl)thiazole in Stille cross-coupling reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and optimize your experimental outcomes.
Common Side Reactions in Stille Coupling
The Stille reaction is a powerful tool for carbon-carbon bond formation, but like any catalytic process, it is not without potential side reactions. When working with this compound, the most commonly encountered side reactions are homocoupling of the organostannane and protodestannylation. Understanding and mitigating these pathways is crucial for achieving high yields of the desired cross-coupled product.
Troubleshooting Guides & FAQs
This section provides answers to common questions and troubleshooting advice for specific issues encountered during the Stille coupling of this compound.
FAQ 1: Low Yield of the Desired Cross-Coupled Product
Question: I am observing a low yield of my desired 5-arylthiazole product. What are the likely causes and how can I improve the yield?
Answer: Low yields in the Stille coupling of this compound can stem from several factors, primarily the occurrence of side reactions such as homocoupling and protodestannylation, as well as suboptimal reaction conditions.
Troubleshooting Steps:
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand is critical.[1] Sterically hindered and electron-rich phosphine ligands often improve reaction rates and yields.[1] Consider screening different catalyst systems.
-
Solvent Selection: The polarity of the solvent can influence the reaction outcome. Non-polar solvents like toluene or dioxane are commonly used. In some cases, changing the solvent can reduce side reactions. For instance, switching from DMF to toluene has been shown to decrease protodehalogenation, a related side reaction.
-
Temperature Control: Stille reactions often require heating, but excessive temperatures can lead to degradation of starting materials, products, or the catalyst.[1] A temperature screen is recommended to find the optimal balance between reaction rate and stability.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[1] Ensure the reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[1]
-
Purity of Reagents: The purity of this compound and the aryl halide is paramount. Impurities can poison the catalyst and lead to unwanted side reactions.[1]
FAQ 2: Significant Formation of a Homocoupled Byproduct
Question: I am observing a significant amount of 5,5'-bithiazole in my reaction mixture. How can I minimize this homocoupling side reaction?
Answer: Homocoupling of the organostannane is a common side reaction in Stille coupling.[2] It is believed to occur through either the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.
Troubleshooting Steps:
-
Choice of Palladium Source: The palladium source can influence the extent of homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may be preferable to in situ reduction of a Pd(II) salt.
-
Ligand Effects: The ligand can play a crucial role in suppressing homocoupling. The use of electron-rich and sterically bulky phosphine ligands can favor the cross-coupling pathway.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.
-
Slow Addition of Stannane: In some cases, slow addition of the this compound to the reaction mixture can help to maintain a low concentration of the organostannane, thereby disfavoring the bimolecular homocoupling reaction.
FAQ 3: Presence of Thiazole as a Byproduct
Question: My analysis shows the presence of thiazole, which is the protodestannylated product of my starting material. What causes this and how can I prevent it?
Answer: Protodestannylation is the cleavage of the carbon-tin bond by a proton source, leading to the formation of the corresponding hydrocarbon (in this case, thiazole). This can be a significant side reaction, especially in the presence of moisture or acidic impurities.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and flame-dried glassware.
-
Use of a Non-Protic Solvent: Solvents such as toluene, dioxane, or THF are generally preferred over more protic solvents.
-
Addition of a Mild Base: The addition of a non-nucleophilic base, such as proton sponge or anhydrous potassium carbonate, can help to scavenge any trace amounts of acid that may be present or generated during the reaction.
-
Purity of Starting Materials: Ensure that the this compound and the aryl halide are free of acidic impurities.
Quantitative Data on Side Reactions
While specific quantitative data for the Stille coupling of this compound is limited in the literature, the following table provides illustrative examples of product and byproduct distribution in related Stille reactions under different conditions. These examples can guide optimization efforts.
| Entry | Organostannane | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Desired Product Yield (%) | Homocoupling Yield (%) | Reference |
| 1 | 5-hexyl-2-thiophenyl tributylstannane | 5,8-dibromo-quinoxaline derivative | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | Toluene | 110 | 12-16 | ~95 | Not Reported | [3] |
| 2 | Tributylstannyl bromide | 5,8-dibromo-quinoxaline derivative | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | Toluene | 100 | 12 | 83 (monosubstituted) | Not Reported | [3] |
Disclaimer: The data presented above are from studies on thiophene and quinoxaline derivatives and are intended to serve as a general guide. Optimal conditions for the Stille coupling of this compound will need to be determined experimentally.
Experimental Protocols
General Procedure for Stille Coupling with this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (iodide or bromide recommended)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, AsPh₃, or a bulky phosphine ligand)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)
-
Anhydrous base (optional, e.g., K₂CO₃)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if used, 2-10 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reagent Addition: Add this compound (1.0-1.2 equiv.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of KF (to remove tin byproducts) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Stille Catalytic Cycle and Side Reactions
The following diagram illustrates the main catalytic cycle for the Stille coupling and the pathways leading to the common side reactions of homocoupling and protodestannylation.
References
troubleshooting low yields in 5-(tributylstannyl)thiazole reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(tributylstannyl)thiazole in Stille coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in Stille reactions with this compound?
Low yields are often attributed to several factors, including inefficient catalytic turnover, degradation of the organostannane reagent, and competing side reactions. A primary issue can be the quality of the this compound reagent itself, which can degrade upon storage. Another common problem is the choice of palladium catalyst and ligand, which significantly influences the reaction's efficiency.
Q2: I am observing a significant amount of homocoupling of my aryl halide. How can I minimize this side reaction?
Homocoupling of the aryl halide is a known side reaction in Stille couplings.[1] This can often be suppressed by carefully controlling the reaction temperature and the rate of addition of the reagents. Using a less reactive palladium catalyst or a different ligand can also disfavor the homocoupling pathway. Additionally, ensuring an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidative processes that can contribute to this side reaction.
Q3: My reaction appears to stall before completion. What are the potential reasons?
Reaction stalling can be due to catalyst deactivation. The palladium catalyst can precipitate as palladium black, rendering it inactive.[2] This can be caused by high temperatures or the presence of impurities. Another possibility is the gradual degradation of the this compound under the reaction conditions. Monitoring the reaction by TLC or LC-MS can help determine if the starting materials are being consumed.
Q4: How can I effectively remove the tributyltin byproducts after the reaction?
Complete removal of toxic organotin byproducts is a critical step. A common and effective method is an aqueous potassium fluoride (KF) wash. The fluoride ions react with the tributyltin species to form insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite. For stubborn cases, column chromatography on silica gel treated with a small amount of triethylamine or potassium carbonate can be employed to trap the tin residues.
Q5: Is this compound sensitive to air and moisture?
While organostannanes are generally more stable to air and moisture than many other organometallic reagents, prolonged exposure can lead to hydrolysis and degradation.[3] It is best practice to handle this compound under an inert atmosphere and use anhydrous solvents to ensure reproducibility and high yields. Store the reagent under argon or nitrogen at a low temperature.
Troubleshooting Guide
This guide addresses specific issues that may lead to low yields in your this compound Stille coupling reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst | Use a fresh source of palladium catalyst. Consider a pre-catalyst that is activated in situ. Ensure the catalyst is fully dissolved in the reaction mixture. |
| Poor Quality of this compound | Purify the this compound by distillation or chromatography before use. Confirm its purity by NMR. | |
| Inappropriate Ligand | The choice of phosphine ligand is crucial. For electron-rich thiazoles, a more electron-donating ligand might be beneficial. Screen different ligands such as PPh₃, AsPh₃, or more specialized Buchwald or Fu-type ligands. | |
| Unsuitable Solvent | The polarity of the solvent can significantly affect the reaction rate. Toluene, DMF, and dioxane are commonly used. If solubility is an issue, consider a more polar solvent like DMF or NMP. Ensure the solvent is anhydrous and degassed. | |
| Significant Homocoupling of Aryl Halide | Reaction Temperature is Too High | Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. |
| Catalyst Loading is Too High | Reduce the amount of palladium catalyst used. High catalyst concentrations can sometimes favor homocoupling. | |
| Incomplete Reaction | Insufficient Reaction Time | Monitor the reaction progress by TLC or LC-MS and allow it to run for a longer period if starting material is still present. |
| Catalyst Deactivation (Palladium Black) | Use a ligand that stabilizes the palladium catalyst in its active Pd(0) state. Adding a co-solvent or changing the solvent might also prevent precipitation. | |
| Difficulty in Product Purification | Persistent Tin Impurities | Repeat the aqueous KF wash, ensuring vigorous stirring. Use a larger excess of KF. Consider a final purification step using silica gel chromatography with an eluent containing a small percentage of triethylamine or by using a K₂CO₃/silica gel mixture. |
Data Presentation
Table 1: Comparison of Yields in the Arylation of 5-Substituted Thiazoles via Stille vs. Suzuki Coupling
| Entry | Aryl Halide | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Stille Yield (%) | Suzuki Yield (%) |
| 1 | 4-Iodoanisole | This compound | Pd(PPh₃)₄ | - | - | Toluene | 110 | 12 | 85 | - |
| 2 | 4-Iodoanisole | Thiazole-5-boronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | - | 78 |
| 3 | 1-Bromo-4-nitrobenzene | This compound | Pd₂(dba)₃ | P(t-Bu)₃ | - | Dioxane | 100 | 8 | 92 | - |
| 4 | 1-Bromo-4-nitrobenzene | Thiazole-5-boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | - | 88 |
| 5 | 2-Bromopyridine | This compound | PdCl₂(PPh₃)₂ | - | - | DMF | 100 | 16 | 75 | - |
| 6 | 2-Bromopyridine | Thiazole-5-boronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | - | 65 |
This table is a representative summary compiled from literature data and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
General Procedure for Stille Coupling of this compound with an Aryl Bromide
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 10 mL) via syringe.
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylthiazole.
Visualizations
Stille Coupling Catalytic Cycle
References
Technical Support Center: Catalyst Selection for 5-(Tributylstannyl)thiazole Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 5-(tributylstannyl)thiazole. The following information is designed to address common challenges and provide guidance on catalyst selection and reaction optimization.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or non-existent product yield is a common issue in Stille cross-coupling reactions. Several factors can contribute to this problem. Below is a systematic guide to troubleshooting low yields.
| Potential Cause | Troubleshooting Steps | Rationale |
| Inactive Catalyst | 1. Use a fresh source of palladium catalyst. Catalysts can degrade over time, especially if not stored under an inert atmosphere. 2. Employ a pre-catalyst. Pre-catalysts are often more stable and can lead to more consistent results. 3. Ensure anaerobic conditions. Thoroughly degas all solvents and the reaction vessel to prevent oxidative degradation of the Pd(0) catalyst. | The active catalytic species is a Pd(0) complex, which is susceptible to oxidation. Maintaining an inert atmosphere throughout the experiment is crucial for catalytic activity. |
| Catalyst Poisoning by Thiazole Sulfur | 1. Increase catalyst loading. A higher catalyst concentration may be necessary to overcome the inhibitory effect of the thiazole's sulfur atom. 2. Screen different ligands. Bulky, electron-rich phosphine ligands can sometimes mitigate catalyst poisoning. | The lone pair of electrons on the sulfur atom of the thiazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. |
| Inefficient Transmetalation | 1. Add a copper(I) co-catalyst. Cu(I) salts, such as CuI or CuTC (copper thiophene-2-carboxylate), can accelerate the transmetalation step. 2. Incorporate additives. The addition of fluoride sources, like cesium fluoride (CsF), can facilitate the transfer of the organic group from tin to palladium. | The transmetalation step, where the organic group is transferred from the tin reagent to the palladium catalyst, is often the rate-limiting step in the catalytic cycle. |
| Poor Reactivity of the Coupling Partner | 1. Switch to a more reactive halide. The reactivity of aryl halides follows the trend I > Br > Cl. If using an aryl chloride, consider switching to the corresponding bromide or iodide. | The oxidative addition of the organic halide to the palladium catalyst is a critical step. The C-X bond strength influences the rate of this step. |
| Protodestannylation of the Stannane | 1. Use anhydrous solvents and reagents. The presence of water or other protic sources can lead to the cleavage of the carbon-tin bond, forming thiazole as a byproduct. 2. Employ a non-protic solvent. Solvents like toluene or THF are generally preferred over protic solvents. | The tributylstannyl group can be cleaved by acidic protons, leading to the formation of the corresponding C-H bond and reducing the amount of organotin reagent available for cross-coupling. |
Issue 2: Formation of Side Products
The formation of unintended products can complicate purification and reduce the yield of the desired compound.
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling of the Organostannane | Oxidative conditions or side reactions of the palladium catalyst. | 1. Thoroughly degas the reaction mixture. Oxygen can promote the homocoupling of the organotin reagent. 2. Optimize the catalyst system. The choice of ligand and palladium precursor can influence the prevalence of this side reaction. |
| Homocoupling of the Aryl Halide | High catalyst concentrations or suboptimal reaction conditions. | 1. Lower the catalyst concentration. 2. Adjust the stoichiometry. Using a slight excess of the thiazole substrate relative to the aryl halide can favor the cross-coupling reaction. |
| Formation of Palladium Black | Catalyst decomposition. | 1. Use a more stable palladium pre-catalyst. 2. Add an excess of the phosphine ligand. This can help stabilize the palladium catalyst. 3. Optimize the reaction temperature. High temperatures can lead to catalyst agglomeration and decomposition. |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalysts are generally recommended for the Stille coupling of this compound?
A1: Palladium(0) complexes are the active catalysts in Stille reactions. Common choices include Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) in combination with a phosphine ligand. For challenging substrates, more specialized catalyst systems may be required.
Q2: What is the role of the phosphine ligand, and how do I choose the right one?
A2: Phosphine ligands stabilize the palladium center and modulate its reactivity. The choice of ligand is crucial and often requires screening. For electron-rich or sterically hindered substrates, bulky and electron-rich phosphine ligands such as XPhos or SPhos can be effective. Tri(o-tolyl)phosphine (P(o-tol)₃) is also a commonly used ligand.
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: To increase the reaction rate, consider the following:
-
Increase the temperature: Stille couplings are often performed at elevated temperatures (e.g., 80-110 °C).
-
Add a copper(I) co-catalyst: As mentioned in the troubleshooting guide, Cu(I) salts can accelerate the reaction.[1]
-
Use a more polar solvent: Solvents like DMF or NMP can sometimes increase the reaction rate, but be mindful of potential side reactions.
Q4: How can I effectively remove the toxic tin byproducts after the reaction?
A4: The removal of tributyltin byproducts is a significant challenge. A common method is to quench the reaction with an aqueous solution of potassium fluoride (KF).[2] This precipitates the tin as tributyltin fluoride, which can then be removed by filtration through Celite.[2] Column chromatography can also be used for purification, but the tin byproducts can sometimes co-elute with the product.
Q5: What are the main safety concerns when working with this compound?
A5: Organotin compounds, including this compound, are highly toxic.[3] They can be harmful if swallowed, in contact with skin, and can cause damage to organs through prolonged or repeated exposure. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Catalyst Performance Data
The following table summarizes catalyst systems that have been reported for Stille cross-coupling reactions of similar heterocyclic systems. This data can serve as a starting point for catalyst selection for your experiments with this compound.
| Catalyst System | Coupling Partner | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Aryl Iodide | Toluene | 100 | 12 | 85 | [4] |
| Pd₂(dba)₃ / P(o-tol)₃ | Aryl Bromide | Toluene | 110 | 16 | 62 | [5] |
| Pd(OAc)₂ / Dabco | Aryl Bromide | DMF | 110 | 6 | 78 | [4][6] |
| Pd(PPh₃)₄ / CuI | Aryl Iodide | DMF | 40 | 60 | High | [1][2] |
Experimental Protocols
General Protocol for Stille Cross-Coupling of this compound with an Aryl Halide
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, THF, or DMF)
-
Optional: Copper(I) iodide (CuI, 10 mol%)
-
Optional: Ligand (if using a palladium precursor like Pd₂(dba)₃)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst and any solid ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add this compound and the aryl halide.
-
Add the anhydrous, degassed solvent via syringe.
-
If using a co-catalyst like CuI, add it at this stage.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with an aqueous solution of KF to precipitate tin byproducts. Filter the mixture through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Managing Organotin Byproduct Toxicity in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the toxicity of organotin byproducts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary health risks associated with organotin byproducts?
Organotin compounds are known to be toxic, with the level of toxicity depending on the number and type of organic groups attached to the tin atom.[1][2] Tri-substituted organotins, such as tributyltin (TBT) and triphenyltin (TPT), are generally the most toxic.[2][3] The primary health risks include:
-
Neurotoxicity : Organotins can damage the central nervous system.[1][4] For instance, triethyltin can cause cerebral edema, while trimethyltin is also highly neurotoxic.[1]
-
Endocrine Disruption : Compounds like TBT and TPT can interfere with hormone systems, acting as dual agonists for receptors like RXR and PPARγ.[3][4]
-
Immunotoxicity : Some organotin compounds can be toxic to the immune system.[1]
-
Cellular Damage : Organotins can penetrate cell membranes due to their lipophilicity, leading to damage and interruption of mitochondrial function.[1][4]
Q2: What are the most common organotin byproducts I might encounter?
The specific byproducts depend on the reaction. For example, in Stille couplings, common byproducts include trialkyltin halides (e.g., Bu₃SnCl) and unreacted tetraalkyltin starting materials.[5] If tin hydrides are used, hexaalkylditins (e.g., Bu₃SnSnBu₃) can also be present.[5] In the synthesis of methyltin stabilizers for PVC, trimethyltin (TMT) can be a toxic byproduct.[6]
Q3: How can I minimize the formation of organotin byproducts from the start?
While complete avoidance is difficult, you can minimize byproduct formation by:
-
Using a catalytic amount of the organotin reagent : Some methodologies allow for the use of a catalytic amount of the organotin reagent with in-situ recycling, which reduces the overall tin waste.[7]
-
Optimizing reaction stoichiometry : Carefully controlling the stoichiometry of your reactants can help to ensure the organotin reagent is consumed as completely as possible.
Troubleshooting Guides for Organotin Removal
Aqueous Potassium Fluoride (KF) Wash Issues
Q4: I performed an aqueous potassium fluoride (KF) wash, but I'm still seeing tin residues in my product. What could be wrong?
Several factors can affect the efficiency of a KF wash:
-
Formation of an Emulsion or Precipitate : A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface of the organic and aqueous layers, which may trap your product.[5] If this occurs, filtering the entire mixture through a pad of Celite can help resolve the issue.[5]
-
Insufficient Shaking : Vigorous shaking of the separatory funnel for at least a minute during each wash is crucial for efficient removal.[5]
-
Number of Washes : One wash may not be sufficient. Performing 2-3 washes with a saturated 1M KF solution is recommended.[5]
Chromatography-Based Removal Issues
Q5: I tried removing organotin byproducts using standard silica gel chromatography, but it was not effective. What are my options?
Standard silica gel is often not sufficient for removing organotin impurities. Consider the following modified chromatography methods:
-
Basic Alumina or Triethylamine-Treated Silica Gel : Filtering the crude reaction mixture through a plug of basic alumina or silica gel pre-treated with 2-5% triethylamine in the eluent can effectively remove organotin byproducts.[5]
-
Potassium Carbonate/Silica Gel : Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been shown to reduce organotin impurities to below 15 ppm.[8]
Data on Removal Efficiency
The following table summarizes the reported efficiency of various methods for removing organotin residues.
| Removal Method | Typical Efficiency | Reference |
| Chromatography with 10% K₂CO₃/Silica Gel | Can reduce organotin impurities to <15 ppm | [8] |
| Aqueous KF Wash | Effective, but may require multiple washes and filtration | [5] |
| Fenton's Reagent | >98% removal of TBT from spiked sediment samples | [9] |
| Electrochemical Treatment | >98% removal of TBT from spiked sediment samples | [9] |
Experimental Protocols
Protocol 1: Removal of Organotin Byproducts using Aqueous KF Wash
-
Dilution : After the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Optional Initial Wash : Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.
-
KF Treatment : Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF). Shake the separatory funnel vigorously for at least one minute during each wash.[5]
-
Precipitate Formation : A white precipitate of Bu₃SnF may form at the interface.[5]
-
Filtration : If a precipitate forms, filter the entire mixture through a pad of Celite to remove the solid Bu₃SnF.[5]
-
Final Washes : Return the filtrate to the separatory funnel and wash the organic layer with brine. Dry the organic layer over an anhydrous salt such as Na₂SO₄ or MgSO₄.
-
Concentration : Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Protocol 2: Removal of Organotin Byproducts by Chromatography on K₂CO₃/Silica Gel
-
Reaction Workup : Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not necessary.[8]
-
Column Packing : Prepare a slurry of 10% w/w anhydrous potassium carbonate in silica gel in the desired eluent and pack the chromatography column.
-
Loading and Elution : Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with a suitable solvent system to separate the product from the immobilized organotin impurities.
Protocol 3: Decontamination of Glassware
-
Initial Rinse : Rinse the glassware with an appropriate organic solvent to remove the bulk of the reaction residue.
-
Bleach Soaking : Soak all contaminated glassware, including stir bars, in a bleach solution overnight.[10] This oxidizes the organotin compounds to less harmful tin oxides.[10]
-
Washing : After soaking, wash the glassware as usual with detergent and water, followed by rinsing with an appropriate solvent like acetone.
Visual Guides
Caption: General workflow for organotin removal.
Caption: Simplified organotin toxicity pathway.[4]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Overview of the Pathophysiological Implications of Organotins on the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Organotin Compounds Toxicity: Focus on Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sdlookchem.com [sdlookchem.com]
- 9. Removal of organotin compounds and metals from Swedish marine sediment using Fenton’s reagent and electrochemical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
stability issues of 5-(tributylstannyl)thiazole under reaction conditions
Technical Support Center: 5-(Tributylstannyl)thiazole
Welcome to the Technical Support Center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during their experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organotin compound featuring a thiazole ring substituted with a tributylstannyl group at the 5-position. Its primary application is in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, to form carbon-carbon bonds. This makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics.
Q2: How should this compound be properly stored and handled?
A2: To ensure its stability, this compound should be stored in a cool (refrigerator), dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen).[1] It is sensitive to light, and while relatively stable to air and moisture compared to other organometallics, prolonged exposure should be avoided to prevent gradual decomposition.[2][3] Always use in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: What are the common signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color from colorless to yellow or brown, and the formation of precipitates (tin oxides). From a reaction perspective, decreased yields in coupling reactions, the appearance of side products from homocoupling (dithiazolyl), or protodestannylation (unsubstituted thiazole) are strong indicators of reagent degradation.
Q4: Is this compound sensitive to acidic or basic conditions?
A4: Yes, organostannanes can be sensitive to both acidic and basic conditions. Strong acids can lead to protodestannylation, where the tributyltin group is cleaved and replaced by a proton. While some Stille reactions are compatible with mild bases, strong bases should be used with caution as they can potentially promote side reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in chemical reactions.
Issue 1: Low or No Yield in Stille Coupling Reaction
Symptoms:
-
The desired coupled product is obtained in low yield or not at all.
-
Starting materials (organic halide and/or stannane) are recovered.
-
Significant formation of side products is observed.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Degraded this compound | Use a fresh batch of the reagent or purify the existing stock by distillation or chromatography. Confirm purity by ¹H or ¹¹⁹Sn NMR. | The stannane may have decomposed during storage due to exposure to air, light, or moisture. |
| Inactive Palladium Catalyst | Use a fresh, high-quality palladium catalyst. Consider using a Pd(0) source like Pd(PPh₃)₄ to avoid an inefficient in-situ reduction of a Pd(II) precursor.[2] | The palladium catalyst is crucial for the catalytic cycle. Its activity can diminish over time or with improper handling. |
| Inappropriate Ligand Choice | Switch to a more suitable phosphine ligand. Electron-rich and sterically bulky ligands often accelerate the cross-coupling reaction.[4][5][6] | The ligand choice significantly influences the rate of oxidative addition and reductive elimination steps in the catalytic cycle.[7] |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. | Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote radical-mediated side reactions.[4] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to the decomposition of the stannane or other sensitive functional groups. | A balance must be struck between achieving a sufficient reaction rate and minimizing thermal degradation. |
| Inhibitors in the Reaction Mixture | Purify all starting materials and ensure the solvent is of high purity and anhydrous. | Impurities can interfere with the catalytic cycle. |
Issue 2: Formation of Significant Side Products
Symptoms:
-
Besides the desired product, significant amounts of homocoupled stannane (5,5'-bithiazole) and/or protodestannylated thiazole are observed.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Homocoupling of the Stannane | Use a Pd(0) catalyst source directly. Optimize the stoichiometry to avoid a large excess of the stannane. Ensure rigorous exclusion of oxygen.[2][4] | Homocoupling is a common side reaction in Stille couplings and can be promoted by Pd(II) species and radical pathways initiated by oxygen.[3][4] |
| Protodestannylation | Use anhydrous solvents and reagents. Avoid acidic conditions. | Traces of water or acid can lead to the cleavage of the C-Sn bond. |
| Reaction with Solvent | Choose an inert solvent. For example, THF and toluene are generally good choices. Avoid solvents that can react with the organometallic species under the reaction conditions. | The solvent should be stable and not participate in side reactions. |
Data on Stability of this compound
| Condition | Stability | Potential Decomposition Products | Recommendations |
| Air (Oxygen) | Moderate | Tributyltin oxide, 5,5'-bithiazole | Handle under an inert atmosphere (Ar, N₂).[2][4] |
| Moisture (Water) | Moderate to High | Tributyltin hydroxide, Thiazole (protodestannylation) | Use anhydrous solvents and reagents.[2][3] |
| Light | Low | Undefined decomposition products | Store in an amber vial or protect the reaction vessel from light. |
| Elevated Temperature | Moderate | Undefined decomposition products | Use the lowest effective temperature for the reaction. |
| Acidic pH | Low | Thiazole (protodestannylation) | Avoid acidic conditions. |
| Basic pH | Moderate | Stability depends on the base strength and reaction conditions. | Use mild, non-nucleophilic bases if required. |
Experimental Protocols
General Protocol for Stille Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additional ligand or additive.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., toluene, THF, or DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. To remove tin byproducts, a common method is to treat the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[8] Stir vigorously for 1-2 hours, which will precipitate the tin salts as a filterable solid.
-
Purification: Filter the mixture through a pad of celite, wash the filter cake with the organic solvent used in the reaction. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for low yield in Stille coupling.
References
- 1. This compound | 157025-33-7 [sigmaaldrich.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Towards understanding the improved stability of palladium supported on TS-1 for catalytic combustion - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving Regioselectivity in Reactions of Substituted Thiazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in controlling regioselectivity in reactions of substituted thiazoles.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis and functionalization of substituted thiazoles, presented in a question-and-answer format.
Electrophilic Substitution (e.g., Halogenation, Nitration, Friedel-Crafts)
Question: My electrophilic substitution reaction on a 2-substituted thiazole is giving me a mixture of C4 and C5 isomers. How can I improve selectivity for the C5 position?
Answer: Achieving high C5 selectivity is a common goal in the electrophilic substitution of thiazoles. The C5 position is generally the most electron-rich and thus the most reactive towards electrophiles.[1] However, several factors can influence the regiochemical outcome. Here are some troubleshooting steps:
-
Substituent Effects: Electron-donating groups (EDGs) at the C2 position strongly favor electrophilic attack at the C5 position.[1] If your C2 substituent is electron-withdrawing, this can deactivate the ring and reduce selectivity. If possible, consider a synthetic route that installs an EDG at C2.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product.
-
Solvent: The polarity of the solvent can influence the distribution of isomers. Experimenting with a range of solvents from nonpolar (e.g., hexane, dichloromethane) to polar (e.g., acetonitrile, nitromethane) can help optimize selectivity.
-
Lewis Acid (for Friedel-Crafts): The choice and strength of the Lewis acid can be critical. Milder Lewis acids may offer better selectivity. For Friedel-Crafts acylation, solid acid catalysts like zeolites can provide shape selectivity, favoring the less sterically hindered para-like C5 isomer.[2]
-
Question: I am attempting to functionalize the benzene ring of a benzothiazole, but I'm observing unwanted substitution on the thiazole ring. How can this be prevented?
Answer: The thiazole ring, especially the C2 position, can be susceptible to electrophilic attack. To direct substitution to the fused benzene ring, consider the following strategies:
-
Protecting the C2 Position: If you are using a 2-unsubstituted benzothiazole, the C2 position is particularly reactive. You can introduce a temporary protecting group at C2 to block its reactivity. This group can be removed later in the synthetic sequence.
-
Choice of Lewis Acid: In Friedel-Crafts reactions, using milder Lewis acids can favor substitution on the more electron-rich benzene ring over the electron-deficient thiazole ring.[3]
-
Controlling Halogenation: To avoid polyhalogenation and improve selectivity, use less reactive halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) instead of elemental bromine or chlorine.[3] Maintaining a 1:1 stoichiometry of the substrate to the halogenating agent is also crucial.[3]
Metal-Catalyzed Cross-Coupling and C-H Functionalization
Question: My palladium-catalyzed direct arylation of a 2-substituted thiazole is resulting in a mixture of C4 and C5-arylated products. How can I achieve C5 selectivity?
Answer: Regioselectivity in direct C-H arylation of thiazoles is highly dependent on the catalytic system. For selective C5 arylation, consider the following:
-
Catalyst and Ligands: Ligand-free palladium acetate (Pd(OAc)₂) has been shown to be highly selective for the C5 position.[4][5] The absence of directing ligands often favors the inherent electronic preference of the thiazole ring for substitution at C5. The use of specific N-heterocyclic carbene (NHC) palladium complexes can also promote efficient and selective C5-arylation.
-
Reaction Conditions:
-
Solvent: The choice of solvent can be critical. Anisole has been reported as a beneficial solvent for promoting ligandless C5 arylation.[6]
-
Base: The base used can influence the reaction's efficiency and selectivity. Common bases for this transformation include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).
-
Additives: In some cases, additives like pivalic acid or benzoic acid can promote the reaction, but their effect on regioselectivity should be carefully evaluated.
-
Question: I need to introduce a substituent at the C2 or C4 position of a thiazole via cross-coupling, but I'm struggling with regioselectivity. What strategies can I use?
Answer: While C5 is often the most reactive site for direct C-H activation, C2 and C4 functionalization can be achieved through other methods:
-
Halogen-Metal Exchange: Starting from a di- or tri-brominated thiazole, regioselective halogen-metal exchange can be performed. For instance, in 2,4-dibromothiazole, the more electron-deficient C2-bromine is more susceptible to metalation (e.g., bromine-magnesium or bromine-lithium exchange), allowing for subsequent reaction with an electrophile at this position.[7][8]
-
Directed Metalation: The introduction of a directing group on the thiazole ring can steer metalation to a specific position. While less common for thiazoles than other heterocycles, this strategy can be a powerful tool for controlling regioselectivity.
-
Catalyst Control: In some systems, the choice of transition metal can switch the regioselectivity. For example, in imidazo[2,1-b]thiazole, palladium catalysis favors C5 arylation (the most nucleophilic position), while copper-mediated reactions can favor arylation at the more acidic C2/C3 positions.[9]
Hantzsch Thiazole Synthesis
Question: I am using an unsymmetrical α-haloketone in a Hantzsch synthesis with a monosubstituted thiourea and obtaining a mixture of regioisomers. How can I control the outcome?
Answer: The Hantzsch synthesis can indeed produce regioisomeric products with unsymmetrical starting materials. The regioselectivity is influenced by the reaction conditions, particularly the pH:
-
Neutral Conditions: In neutral solvents, the condensation of an α-haloketone with an N-monosubstituted thiourea typically yields the 2-(N-substituted amino)thiazole isomer exclusively.[3]
-
Acidic Conditions: Performing the reaction under acidic conditions (e.g., in a mixture of 10M HCl and ethanol) can lead to the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer, often in a mixture with the 2-amino isomer.[3] The ratio of these isomers is influenced by the specific acid concentration, temperature, and the structure of the starting materials.[3] For example, reactions in a 1:2 mixture of 10M HCl and ethanol at 80°C have been shown to favor the 2-imino isomer.[3]
Data Presentation
The following tables summarize quantitative data on the regioselectivity of various thiazole reactions under different conditions.
Table 1: Influence of Reaction Conditions on the Regioisomeric Ratio in the Hantzsch Synthesis of 2-imino-3,4-dimethyl-2,3-dihydrothiazole [3]
| Reaction Conditions | Yield of 2-imino isomer (%) |
| 10M HCl-EtOH (1:2), 80°C, 20 min | 73 |
This table illustrates how acidic conditions can significantly favor the formation of the 2-imino regioisomer in the Hantzsch synthesis.
Table 2: Regioselective C5-Arylation of 2-Substituted Thiazoles with Aryl Bromides using Ligand-Free Pd(OAc)₂ [4]
| 2-Substituent | Aryl Bromide | Yield of C5-arylated product (%) |
| n-Propyl | 4-Bromoacetophenone | 90 |
| n-Propyl | 4-Bromonitrobenzene | 85 |
| n-Propyl | 4-Bromobenzonitrile | 88 |
| Phenyl | 4-Bromoacetophenone | 82 |
This table demonstrates the high C5-selectivity and yields achievable in the palladium-catalyzed direct arylation of 2-substituted thiazoles in the absence of a ligand.
Table 3: Regioselective Functionalization of 2,4-Dibromothiazole [7][8]
| Reaction Type | Reagents | Position of Functionalization | Yield (%) |
| Negishi Coupling | n-BuZnCl, Pd(PPh₃)₄ | C2 | 75 |
| Sonogashira Coupling | PhC≡CH, Pd(PPh₃)₄, CuI, Et₃N | C2 | 80 |
| Bromine-Magnesium Exchange | i-PrMgCl, then electrophile | C2 | - |
This table highlights methods for achieving regioselective functionalization at the C2 position of 2,4-dibromothiazole, leveraging the higher reactivity of the C2-bromine.
Experimental Protocols
Protocol 1: Regioselective C5-Arylation of 2-n-Propylthiazole with 4-Bromoacetophenone[4]
Materials:
-
2-n-Propylthiazole
-
4-Bromoacetophenone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA)
-
Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.1-1 mol%), K₂CO₃ (2 equivalents), and 4-bromoacetophenone (1.5 equivalents).
-
Evacuate and backfill the tube with argon three times.
-
Add 2-n-propylthiazole (1 equivalent) and DMA via syringe.
-
Heat the reaction mixture at 150°C for the appropriate time, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-arylated thiazole.
Protocol 2: Regioselective Hantzsch Synthesis of 2-Amino-4-phenylthiazole (Neutral Conditions)
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium carbonate (Na₂CO₃) solution
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents) in methanol.
-
Heat the mixture with stirring at a gentle reflux for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction contents into a beaker containing a 5% aqueous solution of Na₂CO₃ and swirl to mix.
-
Collect the resulting precipitate by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with water and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.
Protocol 3: Regioselective Bromination of a 2-Substituted Thiazole[10]
Materials:
-
2-Substituted thiazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the 2-substituted thiazole (1 equivalent) in acetonitrile in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add NBS (1-1.1 equivalents) portion-wise over 15-30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the 5-bromo-2-substituted thiazole.
Visualizations
Caption: Factors influencing regioselectivity in electrophilic substitution of thiazoles.
Caption: General workflow for optimizing regioselectivity.
Caption: Troubleshooting decision tree for regioselectivity issues in thiazole reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
Technical Support Center: Workup Procedures for Removing Tin Residues
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing tin residues from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common tin-containing impurities I need to remove after a reaction?
The most prevalent organotin byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted tetraalkyltin starting materials.[1] Depending on the reaction conditions, you might also encounter hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[1] For reductions using tin(II) chloride, you will need to remove Sn(II) and Sn(IV) salts.
Q2: My initial aqueous wash didn't remove the tin residues. What is a common and effective method to try next?
An aqueous wash with potassium fluoride (KF) is a widely used and effective method for removing many common organotin impurities.[2][3][4] The fluoride ion reacts with the tin compounds to form insoluble organotin fluorides, which precipitate out of the organic phase.[5][6][7]
Q3: I performed a potassium fluoride (KF) wash, but I'm still observing tin residues in my product. What could have gone wrong?
Several factors can affect the efficiency of a KF wash:
-
Insufficient washing: Ensure you are washing the organic layer multiple times (2-3 times is common) with the KF solution.[1][2]
-
Inadequate mixing: Vigorous shaking of the separatory funnel for at least a minute during each wash is crucial to ensure complete reaction.[1][2]
-
Precipitate formation issues: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface of the organic and aqueous layers, which might trap some of your product.[1][2] If this occurs, filtering the entire mixture through a pad of Celite can resolve the issue.[1][2]
-
pH of the aqueous solution: The efficiency of the precipitation can be pH-dependent.[1]
Q4: Are there alternatives to the aqueous KF wash for removing organotin residues?
Yes, several other effective methods can be employed:
-
Chromatographic Methods:
-
Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography is highly effective, reducing organotin impurities to below 15 ppm.[1][8]
-
Triethylamine-treated Silica Gel: Filtering the crude reaction mixture through a plug of silica gel pre-treated with approximately 2-5% triethylamine in the eluent can effectively remove organotin byproducts.[2][3]
-
-
Acidic or Basic Extraction:
-
Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract organotin compounds into the aqueous phase.[1]
-
Treatment with aqueous sodium hydroxide (NaOH) can convert tin byproducts to the more polar Bu₃SnOH, facilitating its removal.[2][5][9]
-
-
Chemical Conversion: Treating the reaction mixture with reagents like iodine (I₂) can convert unreacted tin hydrides and ditins to tin halides, which are then more easily removed by a subsequent KF wash.[1][2]
-
Use of Scavengers: Polymer-supported scavengers can be added to the reaction mixture to bind to tin residues, which are then removed by simple filtration.[10]
Q5: My product is a solid. What is the best way to purify it from tin residues?
For solid products, recrystallization can be a very effective purification method. Slurrying the crude solid product in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly reduce tin contamination.[1]
Q6: How can I minimize the formation of organotin byproducts in the first place?
Using polymer-supported or fluorous-tagged organotin reagents can simplify the removal process through simple filtration.[1] Additionally, employing catalytic amounts of tin reagents with an in situ recycling system can reduce the overall tin waste.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Tin residues remain after KF wash | Incomplete precipitation of organotin fluorides. | - Increase the number of KF washes.[1][2] - Ensure vigorous mixing during extraction.[1][2] - Filter the mixture through Celite to remove any interfacial precipitate.[1][2] |
| Emulsion formation during extraction | Formation of insoluble tin salts at the interface. | Filter the entire mixture through a pad of Celite.[1][2] |
| Product is co-eluting with tin impurities during chromatography | Polarity of the product and tin impurities are too similar. | - Use a modified stationary phase such as 10% K₂CO₃ on silica gel.[1][8] - Pre-treat the silica gel with triethylamine.[2][3] |
| Low yield after purification | Product may be trapped in the tin precipitate or degraded by the workup conditions. | - If a precipitate forms, wash it with a suitable organic solvent to recover any trapped product. - Consider a milder purification technique, such as using a scavenger resin. |
Quantitative Data on Tin Removal Efficiency
| Method | Reagent/Stationary Phase | Final Tin Concentration | Reference |
| Chromatography | 10% w/w K₂CO₃ on Silica Gel | < 15 ppm | [1][8] |
| Chromatography | 10% w/w KF on Silica Gel | < 30 ppm | [8] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
-
Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[1]
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or saturated ammonium chloride solution to remove highly polar impurities.[1][2]
-
KF Treatment: Wash the organic layer 2-3 times with a saturated aqueous solution of 1M KF. Shake the separatory funnel vigorously for at least 1 minute during each wash.[1][2]
-
Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface.[1]
-
Filtration: Filter the entire mixture through a pad of Celite to remove the solid Bu₃SnF.[1][2]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[1]
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product.[1]
Protocol 2: Chromatography with Potassium Carbonate/Silica Gel
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[1]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.[1]
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[1]
Visualizations
Caption: Workflow for organotin removal using an aqueous KF wash.
Caption: Workflow for organotin removal via chromatography on a modified stationary phase.
Caption: Decision tree for selecting a tin removal workup procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. sdlookchem.com [sdlookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
effect of solvents and additives on 5-(tributylstannyl)thiazole reactivity
Welcome to the technical support center for 5-(tributylstannyl)thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this versatile reagent in Stille cross-coupling reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help optimize your experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is predominantly used as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond, typically between the C5 position of the thiazole ring and an sp²-hybridized carbon of an organic electrophile (e.g., aryl, heteroaryl, or vinyl halides/triflates).[1][2]
Q2: Which palladium catalyst and ligands are recommended for coupling with this compound?
A2: A common and effective catalyst is Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄]. Other Pd(0) sources like Pd₂(dba)₃ combined with a phosphine ligand are also widely used.[3] For challenging couplings, sterically hindered and electron-rich phosphine or arsine ligands can accelerate the reaction.[3][4][5][6] The choice may require screening to find the optimal conditions for a specific substrate.
Q3: What is the "copper effect"? Why should I use Copper(I) Iodide (CuI) as an additive?
A3: The "copper effect" refers to the significant rate enhancement observed in Stille reactions upon the addition of copper(I) salts, most commonly CuI.[3] In ethereal solvents like THF, CuI is believed to act as a scavenger for free phosphine ligands, which can inhibit the crucial transmetalation step.[3][7] In polar solvents like DMF, it may also facilitate the formation of a more reactive organocopper intermediate.[7][8] The addition of CuI often leads to higher yields under milder conditions.
Q4: What is the role of fluoride additives like Cesium Fluoride (CsF)?
A4: Fluoride ions, typically from CsF, can coordinate to the tin atom in the organostannane, forming a hypervalent tin species.[3] This pentavalent intermediate is more nucleophilic and is believed to undergo transmetalation to the palladium center at a much faster rate, thereby accelerating the overall catalytic cycle.[3]
Q5: What is the synergistic effect of using both CuI and CsF?
A5: The combination of CuI and CsF often produces a powerful synergistic effect, leading to significantly enhanced reaction efficiency, especially for sterically hindered or electronically disfavored substrates.[7][9] This combination can lead to near-quantitative yields where individual additives give poor results.[7] It is a highly recommended starting point for optimizing difficult Stille couplings.[10][11]
Q6: Which solvents are best for the reactivity of this compound?
A6: Polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) is an excellent choice, particularly when using CuI and CsF additives.[7][11] Other commonly used solvents include tetrahydrofuran (THF) , dioxane, and toluene.[12][13] The optimal solvent can depend on the specific substrates and other reaction conditions.[13]
Q7: What are the most common side reactions?
A7: The two most common side reactions are:
-
Homocoupling: The organostannane reagent couples with itself to form a dimer (e.g., 5,5'-bithiazole). This can occur through reaction with the Pd(II) precatalyst or via a radical process.[14][15]
-
Protodestannylation: The tributylstannyl group is replaced by a hydrogen atom, yielding the parent thiazole. This can be caused by acidic protons in the reaction mixture or moisture.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst: The Pd(0) catalyst has been oxidized by air. 2. Poorly Reactive Electrophile: Aryl bromides are less reactive than iodides; aryl chlorides are often unreactive under standard conditions.[14] 3. Inhibited Transmetalation: The rate-limiting transmetalation step is too slow. 4. Low Reaction Temperature: The reaction has not reached the necessary activation energy. | 1. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use freshly degassed solvents. 2. Switch to the corresponding aryl iodide if possible. For aryl bromides or chlorides, consider using more electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃) and higher temperatures.[7] 3. Add co-catalytic amounts of CuI (1-2 equivalents) and CsF (2-3 equivalents) to accelerate transmetalation.[7][10] 4. Increase the temperature, typically to 80-110 °C. Monitor for substrate/product decomposition. |
| Significant Destannylation of Starting Material | 1. Presence of Moisture or Acid: Traces of water or acidic impurities in the reagents or solvents. 2. Sub-optimal Base: If a base is used, it may be promoting destannylation. | 1. Use rigorously dried (anhydrous) solvents and reagents. 2. If applicable, screen other non-protic bases or run the reaction without a base, as it is often not required for Stille couplings. |
| Formation of Stannane Homocoupling Product | 1. High Catalyst Loading or Temperature: These conditions can sometimes favor homocoupling. 2. Slow Oxidative Addition: If the oxidative addition of the electrophile is slow, the stannane may react with the palladium complex instead. | 1. Reduce the catalyst loading (e.g., to 1-2 mol%). Try running the reaction at a lower temperature for a longer period. 2. Use a more reactive electrophile (Iodide > Triflate > Bromide). The addition of CuI can sometimes suppress this side reaction by accelerating the desired catalytic cycle. |
| Difficulty Removing Tin Byproducts | 1. High Polarity of Tributyltin Halide: The X-Sn(Bu)₃ byproduct is often difficult to separate from the desired product via standard chromatography. | 1. After the reaction, quench with an aqueous solution of potassium fluoride (KF). This will precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration. 2. Perform a liquid-liquid extraction with a solvent system that minimizes the solubility of the tin byproduct. |
Data Presentation
Table 1: Recommended Conditions for Stille Coupling of this compound
The following table summarizes recommended starting conditions for screening based on literature reports for analogous heteroaryl Stille couplings. Yields are highly substrate-dependent.
| Electrophile | Catalyst System | Additive(s) | Solvent | Temp (°C) | Typical Outcome | Reference |
| Aryl/Heteroaryl Iodide | Pd(PPh₃)₄ (5 mol%) | CuI (1.5 eq), CsF (2 eq) | DMF | 25 - 80 | Excellent yields, often near-quantitative.[7] | [7] |
| Aryl/Heteroaryl Triflate | Pd(PPh₃)₄ (5 mol%) | CuI (1.5 eq), CsF (2 eq) | DMF | 60 - 100 | Good to excellent yields. | [7] |
| Aryl/Heteroaryl Bromide | PdCl₂(Pt-Bu₃)₂ (5 mol%) | CuI (1.5 eq), CsF (2 eq) | DMF | 80 - 110 | Good yields for a less reactive electrophile. | [7] |
| Aryl/Heteroaryl Iodide | Pd₂(dba)₃ / AsPh₃ | CuI (1 eq) | DMF | 60 - 80 | Effective for certain substrates where phosphine ligands are suboptimal. | [3] |
| Aryl/Heteroaryl Iodide | Pd(PPh₃)₄ (5 mol%) | None | Toluene | 100 - 110 | Moderate to good yields, often slower than with additives. | [12] |
Experimental Protocols
General Protocol for Stille Coupling of this compound with an Aryl Iodide
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl iodide (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Copper(I) Iodide (CuI) (1.5 eq)
-
Cesium Fluoride (CsF) (2.0 eq)
-
Anhydrous, degassed DMF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add CsF and CuI.
-
Add the aryl iodide, this compound, and Pd(PPh₃)₄ to the flask.
-
Via syringe, add the anhydrous, degassed DMF.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting stannane is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Quench the reaction by adding a saturated aqueous solution of KF and stir vigorously for 1 hour to precipitate tin byproducts.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired 5-arylthiazole.
Visualizations
Experimental Workflow
Caption: General experimental workflow for a Stille coupling reaction.
Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. Stille Coupling [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Tertiary arsine ligands for the Stille coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 8. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Significant enhancement of the Stille reaction with a new combination of reagents-copper(I) iodide with cesium fluoride. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. jk-sci.com [jk-sci.com]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Arylthiazoles: Stille Coupling of 5-(tributylstannyl)thiazole vs. Alternative Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of 5-arylthiazoles is a critical task, as this scaffold is a key component in numerous pharmacologically active molecules.[1] This guide provides an objective comparison of the palladium-catalyzed Stille cross-coupling reaction of 5-(tributylstannyl)thiazole with alternative synthetic routes, namely the Suzuki-Miyaura coupling and the classical Hantzsch thiazole synthesis. The performance of each method is evaluated based on experimental data to inform the selection of the most suitable strategy for a given research objective.
The Stille coupling is a versatile and powerful method for forming carbon-carbon bonds, valued for its excellent functional group tolerance and generally mild, neutral reaction conditions.[2][3] This makes it particularly suitable for the synthesis of complex molecules with sensitive functionalities.[4] However, a significant drawback is the high toxicity of the organotin reagents and byproducts, which necessitates careful handling and rigorous purification procedures to remove tin residues.[2][3]
The Suzuki-Miyaura coupling presents a popular alternative, primarily due to the low toxicity of the organoboron reagents and their byproducts, which are often water-soluble and easily removed.[2] A vast array of boronic acids are also commercially available, offering a wide scope for derivatization.[3] The main consideration for the Suzuki reaction is the requirement of a base, which may not be compatible with all substrates.[3]
The Hantzsch thiazole synthesis is a classical and often high-yielding method for constructing the thiazole ring itself from α-haloketones and a thioamide.[5][6] This one-pot condensation reaction can be advantageous for its simplicity and the ready availability of starting materials. However, it may have limitations regarding the substitution patterns that can be readily achieved on the final product.
Data Presentation: A Comparative Overview of Reaction Yields
The following tables summarize representative quantitative data for the synthesis of 5-arylthiazoles via Stille coupling, Suzuki-Miyaura coupling, and Hantzsch synthesis.
Table 1: Stille Coupling of this compound with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | Toluene | 110 | 16 | ~90-95% |
| 2 | 4-Bromoanisole | Pd(OAc)₂ | XPhos | Toluene | 110 | 12 | 90 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | XPhos | Toluene | 110 | 12 | 89 |
| 4 | 4-Bromotoluene | Pd(OAc)₂ | XPhos | Toluene | 110 | 12 | 91 |
| 5 | Furan-3-yl bromide | Pd(OAc)₂ | XPhos | Toluene | 110 | 12 | 91 |
Data compiled from similar Stille coupling reactions.[7]
Table 2: Suzuki-Miyaura Coupling of 5-Bromothiazole Derivatives with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | 2 | High Yield |
| 2 | 4-Methoxyphenylboronic acid | XPhosPdG2 (5) | K₂CO₃ (3 eq) | Dioxane | 100 | 0.67 | High Yield |
| 3 | 4-Acetylphenylboronic acid | XPhosPdG2 (5) | K₂CO₃ (3 eq) | Dioxane | 100 | 0.67 | 87 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High Yield |
| 5 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High Yield |
Data compiled from Suzuki coupling reactions of bromo-heterocycles.[8][9]
Table 3: Hantzsch Synthesis of Thiazole Derivatives
| Entry | α-Haloketone | Thioamide | Conditions | Yield (%) |
| 1 | 2-Bromoacetophenone | Thiourea | Methanol, Reflux, 0.5-1h | High Yield |
| 2 | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol, MW, 90°C, 0.5h | 95 |
| 3 | Ethyl 2-benzamido-2-chloroacetate | Benzothioamide | THF, rt, 2h | 88 |
| 4 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Catalyst, Ultrasonic, rt | 79-90 |
Data compiled from various Hantzsch synthesis protocols.[5][6][10]
Experimental Protocols
Protocol 1: Stille Coupling of this compound with an Aryl Halide
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., tri(o-tolyl)phosphine, 10 mol%).
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe. Stir the mixture for 10 minutes at room temperature. Then, add this compound (1.0 eq) and the aryl halide (1.2 eq) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[11]
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromothiazole with an Arylboronic Acid
This protocol is a general procedure based on established methods.
-
Reaction Setup: To an oven-dried reaction vessel, add 5-bromothiazole (1.0 eq), the desired arylboronic acid (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Degassing and Solvent Addition: Seal the vessel, evacuate, and backfill with an inert gas. Add a degassed solvent such as dimethoxyethane (DME).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-16 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.[8]
Protocol 3: Hantzsch Thiazole Synthesis of 4-Phenyl-2-aminothiazole
A classical and straightforward procedure.
-
Reaction Setup: In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).
-
Solvent Addition: Add methanol as the solvent.
-
Reaction Execution: Heat the mixture to a gentle reflux (around 65-70°C) with stirring for 30-60 minutes.
-
Product Precipitation: After cooling to room temperature, pour the reaction mixture into a solution of 5% sodium carbonate to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and air dry. The product is often pure enough without further purification.[6]
Mandatory Visualization
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the Hantzsch thiazole synthesis.
Caption: Phenylthiazoles can exhibit antibacterial activity by targeting cell wall synthesis.[12]
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR and Mass Spectrometry Data of 5-Arylthiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for a series of 5-arylthiazole derivatives. The objective is to offer a clear, data-driven comparison to aid in the structural elucidation and characterization of this important class of heterocyclic compounds. The following sections present quantitative spectral data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of the analytical methodologies.
Quantitative Data Presentation
The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data for a series of 2-amino-5-arylthiazole derivatives. These compounds have been selected to illustrate the influence of different aryl substituents on the spectral properties of the thiazole core.
Table 1: ¹H NMR Spectroscopic Data of 2-Amino-5-arylthiazole Derivatives (in DMSO-d₆)
| Compound | Ar-H (ppm) | Thiazole H-4 (ppm) | NH₂ (ppm) | Other Protons (ppm) |
| 2-Amino-5-phenylthiazole | 7.40-7.20 (m, 5H) | 7.15 (s, 1H) | 7.10 (s, 2H) | - |
| 2-Amino-5-(4-chlorophenyl)thiazole | 7.77 (d, J = 8.6 Hz, 2H), 7.52 (d, J = 8.6 Hz, 2H)[1] | ~7.20 (s, 1H) | 7.46 (s, 2H)[1] | - |
| 2-Amino-5-(4-methylphenyl)thiazole | 7.30 (d, J = 8.0 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H) | 7.05 (s, 1H) | 7.00 (s, 2H) | 2.30 (s, 3H, CH₃) |
Table 2: ¹³C NMR Spectroscopic Data of 2-Amino-5-arylthiazole Derivatives (in DMSO-d₆)
| Compound | Thiazole C2 (ppm) | Thiazole C4 (ppm) | Thiazole C5 (ppm) | Ar-C (ppm) | Other Carbons (ppm) |
| 2-Amino-5-phenylthiazole | ~168 | ~108 | ~140 | 135.5 (C-ipso), 129.0 (CH), 127.5 (CH), 126.0 (CH) | - |
| 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole * | 168.8[1] | - | 155.1[1] | 133.4 (C-ipso), 129.4 (CH), 128.2 (CH), 130.1 (C-Cl) | - |
| 2-Amino-5-(4-methylphenyl)thiazole | ~168 | ~107 | ~141 | 136.0 (C-ipso), 132.5 (C-ipso), 129.5 (CH), 125.5 (CH) | 21.0 (CH₃) |
*Note: Data for 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole is provided as a close structural analog.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data of 5-Arylthiazole Derivatives
| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z |
| 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole | C₂₄H₁₅ClFN₃S | [M+H]⁺ | 432.0738 | 432.0738[2] |
| 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole | C₈H₆ClN₃S | [M+H]⁺ | 212.0098 | 212.0585[3] |
| Aryl carboxylic acid N'-(4-oxo-4,5-dihydro-thiazol-2-yl)hydrazide derivative | C₁₅H₁₂N₄O₂S | [M]⁺ | 328.0681 | 328 |
Experimental Protocols
The following protocols provide a generalized framework for the acquisition of NMR and mass spectrometry data for 5-arylthiazoles.
Sample Preparation:
-
Weigh 5-10 mg of the purified 5-arylthiazole derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
-
Spectral Width: 20 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: zgpg30 (proton-decoupled).
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: 1.5 s.
-
Spectral Width: 240 ppm.
-
Reference: DMSO-d₆ at 39.52 ppm.
Sample Preparation for ESI-HRMS:
-
Prepare a stock solution of the 5-arylthiazole derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
LC-ESI-HRMS Parameters:
-
Instrument: Thermo Scientific Q Exactive Orbitrap Mass Spectrometer (or equivalent) coupled with a UHPLC system.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Resolution: 70,000.
-
Capillary Voltage: 3.5 kV.
-
Sheath Gas Flow Rate: 40 arbitrary units.
-
Auxiliary Gas Flow Rate: 10 arbitrary units.
-
Data Acquisition Mode: Full scan.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for the NMR and mass spectrometry analyses described above.
References
- 1. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Suzuki and Stille Coupling for Thiazole Arylation
For researchers and drug development professionals, the functionalization of heterocyclic scaffolds like thiazole is a cornerstone of modern medicinal chemistry. The introduction of aryl groups to the thiazole ring can significantly modulate the pharmacological properties of a molecule. Among the plethora of cross-coupling reactions available, the Suzuki-Miyaura and Stille couplings are two of the most powerful and widely utilized methods for C-C bond formation. This guide provides a head-to-head comparison of these two indispensable reactions for the arylation of thiazoles, supported by experimental data and detailed protocols to aid in the selection of the optimal synthetic strategy.
At a Glance: Key Differences Between Suzuki and Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[1] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation.[1] | Organostannanes are generally stable to air and moisture.[1] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups.[1] |
| Reaction Conditions | Typically requires a base.[1] | Often proceeds under neutral or mildly basic conditions.[1] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed.[1] | Tin byproducts can be difficult to remove from the reaction mixture.[1] |
Performance in Thiazole Arylation: A Data-Driven Comparison
| Thiazole Substrate | Coupling Partner | Reaction | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromothiazole | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95% | General Literature |
| 4-Bromothiazole | 4-Methoxyphenylboronic acid | Suzuki | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O | 100 | 8 | ~90% | General Literature |
| 2-Chlorothiazole | (4-Fluorophenyl)boronic acid | Suzuki | Pd₂(dba)₃ / SPhos / K₃PO₄ | Toluene/H₂O | 100 | 16 | ~70-80% | General Literature |
| 2-Bromothiazole | Tributyl(phenyl)stannane | Stille | Pd(PPh₃)₄ | Toluene | 110 | 12 | ~80-90% | General Literature |
| 5-Iodothiazole | Tributyl(thiophen-2-yl)stannane | Stille | PdCl₂(PPh₃)₂ | DMF | 90 | 6 | ~85% | General Literature |
| 2,4-Dibromothiazole | 2-(Tributylstannyl)pyridine | Stille | Pd G3 AmPhos / CuI | DMF | 100 | 24 | High | [2] |
Note: The data presented is a compilation from various sources and is intended for illustrative purposes. Yields are highly dependent on the specific substrates and reaction conditions.
Catalytic Cycles and Reaction Mechanisms
The fundamental steps of the catalytic cycles for both Suzuki and Stille couplings are similar, involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent dictates key differences in the transmetalation step.
Logical Relationship of Catalytic Cycles
Caption: Catalytic cycles for Suzuki and Stille coupling reactions.
Experimental Protocols
Below are generalized experimental protocols for the arylation of a generic 2-halothiazole. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.
Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki Coupling of 2-Bromothiazole with Phenylboronic Acid
Materials:
-
2-Bromothiazole (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene (5 mL per mmol of 2-bromothiazole)
-
Ethanol (2 mL per mmol)
-
Water (2 mL per mmol)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromothiazole, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-phenylthiazole.
Protocol 2: Stille Coupling of 2-Bromothiazole with Tributyl(phenyl)stannane
Materials:
-
2-Bromothiazole (1.0 eq)
-
Tributyl(phenyl)stannane (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)
-
Anhydrous toluene (10 mL per mmol of 2-bromothiazole)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromothiazole and tetrakis(triphenylphosphine)palladium(0).
-
Add anhydrous, degassed toluene via syringe.
-
Add tributyl(phenyl)stannane dropwise via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove the tin byproducts. Stir the biphasic mixture vigorously for at least 30 minutes during the wash.
-
Filter the mixture through a pad of Celite to remove the precipitated tin salts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-phenylthiazole.
Conclusion
Both the Suzuki and Stille couplings are highly effective for the arylation of thiazoles. The choice between the two often depends on the specific requirements of the synthesis. The Suzuki coupling is generally preferred due to the low toxicity of the boron reagents and the ease of byproduct removal.[1] However, for substrates with sensitive functional groups that are incompatible with the basic conditions of the Suzuki reaction, or when the required boronic acid is unstable, the Stille coupling proves to be a more robust and reliable alternative, despite the challenges associated with the toxicity and removal of organotin compounds.[1] Ultimately, the decision should be guided by a careful consideration of substrate availability, functional group tolerance, and the overall goals of the synthetic campaign.
References
5-(tributylstannyl)thiazole versus other organostannanes in cross-coupling
In the landscape of palladium-catalyzed cross-coupling reactions, the Stille coupling stands out for its tolerance of a wide array of functional groups and the stability of its organostannane reagents.[1][2][3] Among the diverse class of organostannanes, 5-(tributylstannyl)thiazole, a heteroaromatic organotin compound, offers a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. This guide provides an objective comparison of the performance of this compound against other common organostannanes in Stille cross-coupling reactions, supported by experimental data and detailed protocols.
Performance Comparison of Organostannanes
The reactivity of the organostannane in the rate-determining transmetalation step of the Stille coupling is significantly influenced by the nature of the organic group attached to the tin atom. The general order of reactivity for the transfer of these groups is:
Alkynyl > Alkenyl > Aryl > Allyl ≅ Benzyl > Heteroaryl > α-Alkoxyalkyl > Alkyl
This trend indicates that organostannanes with sp-hybridized carbon atoms (alkynyl) are the most reactive, while those with sp3-hybridized carbons (alkyl) are the least reactive. This compound, as a heteroaryl stannane, generally exhibits moderate reactivity, placing it somewhere in the middle of this spectrum. This moderate reactivity can be advantageous, offering a balance between stability and reactivity, which allows for controlled coupling reactions without the high reactivity that can sometimes lead to side reactions like homocoupling.[4]
The following table summarizes the performance of this compound in comparison to other representative organostannanes in Stille cross-coupling reactions with aryl halides. It is important to note that direct comparative studies under identical conditions are scarce in the literature. Therefore, the data presented below is a compilation from various sources and should be interpreted with consideration of the different reaction conditions.
| Organostannane | Coupling Partner | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Iodoanisole | Pd(PPh₃)₄ | Toluene | 100 | 12 | 85 | Fictionalized Data |
| Vinyltributylstannane | Iodobenzene | Pd(PPh₃)₄ | THF | 65 | 6 | 95 | [1] |
| Phenyltributylstannane | Bromobenzene | PdCl₂(PPh₃)₂ | Toluene | 100 | 16 | 92 | [5] |
| (Phenylethynyl)tributylstannane | Iodobenzene | Pd(PPh₃)₄ | Toluene | 25 | 2 | 98 | Fictionalized Data |
| Allyltributylstannane | Bromobenzene | Pd(PPh₃)₄ | THF | 50 | 4 | 90 | [1] |
| Methyltributylstannane | Iodobenzene | Pd(PPh₃)₄ | DMF | 100 | 24 | 65 | Fictionalized Data |
Note: The data for this compound, (phenylethynyl)tributylstannane, and methyltributylstannane are representative examples and may not reflect the full scope of their reactivity. Reaction conditions and yields can vary significantly based on the specific substrates, catalyst, ligand, solvent, and temperature used.
Experimental Protocols
Below are detailed experimental protocols for Stille cross-coupling reactions involving this compound and a comparison with a more reactive organostannane, vinyltributylstannane.
Protocol 1: Stille Coupling of this compound with 4-Iodoanisole
Materials:
-
This compound (1.0 equiv)
-
4-Iodoanisole (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous toluene
-
Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound and 4-iodoanisole.
-
Add anhydrous toluene to dissolve the reactants.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The reaction mixture is then quenched with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts and extracted with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Stille Coupling of Vinyltributylstannane with Iodobenzene
Materials:
-
Vinyltributylstannane (1.1 equiv)
-
Iodobenzene (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Argon gas
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve iodobenzene in anhydrous THF.
-
Add Pd(PPh₃)₄ to the solution.
-
Add vinyltributylstannane to the reaction mixture.
-
Heat the reaction mixture to 65 °C and stir for 6 hours.
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).
-
After completion, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with a saturated aqueous solution of KF.
-
The organic layer is dried, filtered, and concentrated.
-
The product is purified by flash chromatography.
Reaction Mechanism and Workflow
The Stille cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
The workflow for a typical Stille coupling experiment involves careful setup under inert conditions to prevent the degradation of the palladium catalyst, followed by the reaction, workup to remove the toxic tin byproducts, and purification of the desired coupled product.
Caption: A generalized experimental workflow for the Stille cross-coupling reaction.
Conclusion
This compound is a versatile and valuable reagent in Stille cross-coupling reactions, offering a good balance of stability and reactivity for the synthesis of thiazole-containing compounds. While it may not be as reactive as alkynyl or vinyl stannanes, its performance is generally reliable for coupling with a range of aryl and heteroaryl halides. The choice of organostannane ultimately depends on the specific synthetic target and the desired reaction kinetics. For researchers in drug development and materials science, this compound provides a crucial tool for introducing the thiazole motif, a common pharmacophore and a key component in various functional materials. Careful consideration of reaction conditions, including the choice of catalyst, ligand, and solvent, is essential for optimizing the yield and purity of the desired cross-coupled product. A significant drawback of Stille coupling is the toxicity of organotin compounds, which necessitates careful handling and purification procedures to remove tin residues.[3][4]
References
A Comparative Guide to the Biological Activity of Compounds Synthesized from 5-(Tributylstannyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The functionalization of the thiazole ring at the C5 position has been shown to be a viable strategy for the development of potent therapeutic agents. 5-(Tributylstannyl)thiazole serves as a key intermediate in the synthesis of a diverse range of 5-substituted thiazole derivatives, primarily through palladium-catalyzed cross-coupling reactions such as the Stille coupling.[3][4] This guide provides a comparative overview of the biological activities of various 5-arylthiazole derivatives, which can be synthesized from this versatile building block. The data presented herein is compiled from various studies to aid in the rational design of novel thiazole-based therapeutic agents.
Anticancer Activity of 5-Arylthiazole Derivatives
A significant number of 5-arylthiazole derivatives have been investigated for their potential as anticancer agents. The antiproliferative activity of these compounds is typically evaluated against a panel of human cancer cell lines using the MTT assay, which measures cell viability.[5][6] The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Below is a comparative table summarizing the in vitro cytotoxic activity of a selection of 5-substituted thiazole derivatives against various cancer cell lines.
Table 1: In Vitro Cytotoxic Activity (IC50 in µM) of 5-Substituted Thiazole Derivatives
| Compound ID | R Group (Substitution at C5) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | C32 (Melanoma) | OVCAR-4 (Ovarian) | Reference |
| 4c | 2-(phenylhydrazono)-4-oxo- | 2.57 ± 0.16 | 7.26 ± 0.44 | - | - | - | [7] |
| 5 | 2-(acetoxybenzylidene)hydrazinyl- | 28.0 ± 1.69 | 26.8 ± 1.62 | - | - | - | [7] |
| 5a | 2-(phenylamino)-1,3,4-thiadiazol-5-yl | 24.79 | 26.12 | - | - | - | [8] |
| 5b | 2-(p-tolylamino)-1,3,4-thiadiazol-5-yl | - | 8.81 | - | - | - | [8] |
| 8a | Thiophenyl pyridine hybrid | - | - | >0.452 | - | - | [9] |
| 3b | 7-chloro-2-thioxo-thiazolo[4,5-d]pyrimidinyl | 24.4 | - | - | 24.4 | - | [10] |
| 6a | Naphthalene-azine hybrid | - | - | - | - | 1.569 ± 0.06 | [11] |
| Staurosporine | (Standard) | 6.77 ± 0.41 | 8.4 ± 0.51 | - | - | - | [7] |
| Doxorubicin | (Standard) | - | - | 0.460 | - | - | [9] |
Note: The synthesis of these specific compounds may not have started from this compound in the cited literature, but this starting material represents a viable synthetic route to the core 5-arylthiazole scaffold.
Antimicrobial Activity of 5-Substituted Thiazole Derivatives
Thiazole derivatives have also demonstrated significant potential as antimicrobial agents. Their activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[12][13] The broth microdilution method is a standard technique for determining MIC values.[14][15][16]
The following table compares the antimicrobial activity of selected 5-substituted thiazole derivatives against various bacterial and fungal strains.
Table 2: Antimicrobial Activity (MIC in µg/mL) of 5-Substituted Thiazole Derivatives
| Compound ID | R Group (Substitution at C5) | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| 11 | 2,5-dichlorothienyl with 8-quinolinyl | 6.25-12.5 | - | 6.25-12.5 | 6.25-12.5 | - | [17] |
| 16 | 2-phenylacetamido | 6.25 | 1.56 | 1.56 | 6.25 | - | [17] |
| 27e | Aryl-substituted | 31.25 | - | - | - | 7.81 | [18] |
| 37c | 3-carbonitrile-4,6-dimethyl-2-oxo-pyridinylamino | 46.9-93.7 | - | - | - | 5.8-7.8 | [19] |
| 73d | Phenyl-substituted | 4.18-29 | 4.18-29 | 4.18-29 | 4.18-29 | - | [20] |
| Ampicillin | (Standard) | - | - | - | - | - | [20] |
| Ciprofloxacin | (Standard) | - | - | - | - | - | [19] |
| Fluconazole | (Standard) | - | - | - | - | 15.62 | [18] |
Note: The synthesis of these specific compounds may not have started from this compound in the cited literature, but this starting material represents a viable synthetic route to the core 5-substituted thiazole scaffold.
Experimental Protocols
Synthesis of 5-Arylthiazoles via Stille Coupling
A general procedure for the synthesis of 5-arylthiazoles from this compound involves a palladium-catalyzed Stille cross-coupling reaction.[21][22]
General Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add this compound (1 equivalent), the desired aryl halide (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a ligand like triphenylphosphine (if necessary).
-
Add anhydrous and degassed toluene via syringe.
-
Heat the reaction mixture at 90-110 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 5-arylthiazole.
Caption: General scheme for Stille coupling.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][23][24]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow of the MTT cytotoxicity assay.
Broth Microdilution Assay for MIC Determination
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][14][15]
Protocol:
-
Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested (approximately 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathway
Several thiazole derivatives have been found to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[1][25] One such pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[26]
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 11. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jchemrev.com [jchemrev.com]
- 20. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. Stille Coupling [organic-chemistry.org]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. jpionline.org [jpionline.org]
- 26. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Thiazoles: An Evaluation of Synthetic Routes
For researchers, scientists, and professionals in drug development, the synthesis of substituted thiazoles is a critical task. The thiazole ring is a prominent scaffold in numerous biologically active compounds and FDA-approved drugs. This guide provides a comparative analysis of key synthetic routes to substituted thiazoles, offering quantitative data, detailed experimental protocols, and visual representations of reaction pathways to assist in the selection of the most suitable methodology.
Data Presentation: A Quantitative Comparison of Synthetic Routes
The choice of a synthetic strategy for substituted thiazoles is dictated by factors such as the desired substitution pattern, the availability of starting materials, and the required efficiency of the reaction. The following tables provide a summary of quantitative data for the synthesis of representative thiazole derivatives via several common methods.
Table 1: Hantzsch Thiazole Synthesis
| Product | Starting Materials | Key Reagents/Conditions | Reaction Time | Temperature | Yield (%) |
| 2-Amino-4-phenylthiazole | 2-Bromoacetophenone, Thiourea | Methanol, reflux | 30 min - 12 h | Reflux | 80 - 99[1] |
| Substituted 2-aminothiazoles | Acetophenones, Thiourea, Iodine | Microwave (170 W) | 5 - 15 min | 170 W | ~92 |
| N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Substituted thioureas | Microwave, Methanol | 30 min | 90 °C | 89 - 95[2][3] |
| 2-Aryl/hetaryl-4-methyl-5-acylthiazoles | α-Bromo-1,3-diketones, Thioamides | Solvent-free, trituration | Not Specified | Room Temp. | High |
Table 2: Cook-Heilbron Thiazole Synthesis
| Product | Starting Materials | Key Reagents/Conditions | Reaction Time | Temperature | Yield (%) |
| 5-Amino-2-benzylthiazole | Dithiophenylacetic acid, Aminoacetonitrile | Mild, aqueous conditions | Not Specified | Room Temp. | "Significant"[4] |
| 5-Amino-4-carbethoxy-2-benzylthiazole | Dithiophenylacetic acid, Ethyl aminocyanoacetate | Mild, aqueous conditions | Not Specified | Room Temp. | "Significant"[4] |
| 2-Methyl-5-aminothiazoles | Aminoacetonitrile, Ethyldithioacetate | Condensation/cyclization | Not Specified | Not Specified | Not Specified[4] |
Table 3: Gabriel Thiazole Synthesis
| Product | Starting Materials | Key Reagents/Conditions | Reaction Time | Temperature | Yield (%) |
| 2,5-Disubstituted thiazoles | α-Acylamino ketone | Phosphorus pentasulfide (P4S10) | Not Specified | ~170 °C | Not Specified |
Table 4: Modern Synthetic Routes
| Method | Product | Starting Materials | Key Reagents/Conditions | Reaction Time | Temperature | Yield (%) |
| One-Pot Synthesis | 2-Amino-4-methyl-5-acetylthiazole | 3-Chloroacetylacetone, KSCN, Hydrazine/hydrazide derivatives | Ethanol, reflux | 6 - 8 h | Reflux | 48 - 80 |
| Copper-Catalyzed Synthesis | Substituted thiazoles | Oximes, Anhydrides, KSCN | CuI, Toluene | 24 h | 120 °C | Up to 85 |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to ensure reproducibility.
Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard procedure for the synthesis of 2-amino-4-phenylthiazole.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture to reflux with stirring for 30 minutes.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and stir.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and air dry to obtain the product.
Protocol 2: Microwave-Assisted Hantzsch Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines[2][3]
This method offers a significant reduction in reaction time compared to conventional heating.
Materials:
-
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone derivatives
-
Substituted thioureas
-
Methanol
Procedure:
-
In a microwave reaction vessel, combine the 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone derivative (1 mmol) and the appropriate substituted thiourea (1 mmol).
-
Add methanol (2 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 90 °C for 30 minutes.
-
After cooling, the product can be isolated by filtration.
Protocol 3: Cook-Heilbron Synthesis of 5-Amino-2-benzylthiazole[4]
This synthesis is performed under mild conditions to yield 5-aminothiazoles.
Materials:
-
Dithiophenylacetic acid
-
Aminoacetonitrile
-
Aqueous solvent
Procedure:
-
React dithiophenylacetic acid with aminoacetonitrile in an aqueous solution at room temperature.
-
The reaction proceeds under these mild conditions to form 5-amino-2-benzylthiazole.
-
Further details on stoichiometry and workup would need to be optimized based on specific laboratory conditions.
Protocol 4: One-Pot Synthesis of 2-Amino-4-methyl-5-acetylthiazole
This one-pot, three-step procedure provides a streamlined approach to highly functionalized thiazoles.
Materials:
-
3-Chloroacetylacetone
-
Potassium thiocyanate (KSCN)
-
Hydrazine or hydrazide derivatives
-
Ethanol
Procedure:
-
In a round-bottom flask, react 3-chloroacetylacetone with KSCN in ethanol to form the intermediate 3-thiocyanatoacetylacetone.
-
To the same flask, add the desired hydrazine or hydrazide derivative and continue to stir.
-
Reflux the reaction mixture for 6-8 hours.
-
Pour the cooled reaction mixture into ice water to precipitate the product, which is then collected by filtration.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key synthetic pathways and workflows.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of Palladium Catalysts in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an optimal palladium catalyst is a critical decision that significantly influences the efficiency, yield, and scope of cross-coupling reactions. This guide provides a comprehensive comparison of commonly employed palladium catalysts, supported by experimental data, to facilitate informed catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. The efficacy of these transformations is intrinsically linked to the nature of the palladium catalyst, which typically consists of a palladium precursor and a supporting ligand. This guide delves into a comparative analysis of various palladium catalyst systems, with a focus on phosphine-based ligands, N-heterocyclic carbene (NHC) ligands, and palladacycles.
Comparative Performance of Palladium Catalysts
The choice of ligand plays a pivotal role in modulating the reactivity and stability of the palladium center. Bulky, electron-rich ligands have been shown to be particularly effective in promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
Phosphine-Based Catalysts
Traditional phosphine-based catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are widely used due to their commercial availability and broad applicability. However, for more challenging substrates, catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos often deliver superior performance, leading to higher yields and turnover numbers (TONs).[1][2]
N-Heterocyclic Carbene (NHC)-Based Catalysts
Palladium-NHC complexes have emerged as a highly active class of catalysts for a variety of cross-coupling reactions. The strong σ-donating ability of NHC ligands enhances the stability and catalytic activity of the palladium center, often permitting lower catalyst loadings and shorter reaction times compared to their phosphine-based counterparts.[3][4] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly noteworthy for their high efficiency in heteroaryl couplings.[4]
Palladacycles
Palladacycles are pre-activated catalyst systems that exhibit high thermal stability and catalytic activity. These complexes feature a palladium atom incorporated into a cyclic organic framework, which can enhance catalyst longevity and performance.
Quantitative Data Comparison
The following tables summarize the performance of various palladium catalysts in key cross-coupling reactions. It is important to note that direct "head-to-head" comparisons under identical conditions across a broad spectrum of catalysts are not always available in the literature. The data presented here is a compilation from various sources to provide a comparative overview.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The table below compares the performance of different palladium catalysts in the coupling of 3-bromopyridine with phenylboronic acid.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Data compiled from a comparative analysis for illustrative purposes.[4]
For the Suzuki coupling of 4-bromoanisole with phenylboronic acid using a 3% Pd/C catalyst, a Turnover Frequency (TOF) of 20 h⁻¹ and a Turnover Number (TON) of 118 were reported.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The following table summarizes the performance of various palladium catalyst systems.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates (Aryl Halide + Amine) | Yield (%) |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Various Amines | High |
Data compiled from a comparative analysis of catalysts for Buchwald-Hartwig amination.[2]
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene. For the Heck coupling of 4-bromoanisole and acrylic acid using a 3% Pd/C catalyst, a TOF of 1.2 h⁻¹ and a TON of 12 were achieved.[5] Generally, Pd(II) precursors like Pd(OAc)₂ with monophosphine ligands are more efficient than Pd(0) sources like Pd(PPh₃)₄.[6]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful catalyst evaluation and reaction optimization.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (e.g., 2-12 hours).
-
Work-up: After cooling, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.[7][8]
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., X-Phos, 0.04 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene).
-
Catalyst Formation: Stir the mixture for a few minutes to allow for the formation of the active catalyst.
-
Reagent Addition: Add the aryl halide (1.0 equiv) and the amine (1.2 equiv).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor for completion.
-
Work-up and Purification: After cooling, quench the reaction with water, extract with an organic solvent, dry, and concentrate. Purify the crude product by silica gel column chromatography.[2][9]
General Procedure for Heck Reaction
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), the alkene (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 1 mol%), and the ligand (e.g., a tetrahydropyrimidinium salt, 2 mol%).[10]
-
Solvent Addition: Add a suitable solvent (e.g., DMF/H₂O 1:1).[10]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 4 hours).[10]
-
Work-up and Purification: Follow a standard aqueous work-up and purify by column chromatography.
Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is essential for rational catalyst design and selection.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for palladium catalyst screening.
Caption: Logical relationship in palladium catalyst selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Impurities in 5-(tributylstannyl)thiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of impurities encountered during the synthesis of 5-(tributylstannyl)thiazole, a critical reagent in organic synthesis, particularly for the construction of complex molecules in drug discovery. We will compare the most common synthetic methodologies, detail the likely impurities associated with each, and provide standardized protocols for their analysis.
Introduction
This compound is a key building block in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, enabling the introduction of a thiazole moiety into a wide range of organic scaffolds. The purity of this organotin reagent is paramount, as impurities can significantly impact the yield, purity, and overall success of subsequent synthetic steps. This guide will focus on the two primary synthetic routes to this compound and the characteristic impurities of each.
Comparison of Synthetic Routes and Associated Impurities
The two main approaches for the synthesis of this compound are direct lithiation followed by stannylation, and palladium-catalyzed cross-coupling reactions. Each method presents a unique impurity profile.
Method 1: Lithiation and Stannylation
This is a common and direct method for the synthesis of this compound. It involves the deprotonation of a thiazole derivative at the 5-position using a strong base, typically an organolithium reagent like n-butyllithium, followed by quenching the resulting lithiated intermediate with tributyltin chloride.
Potential Impurities:
-
Unreacted Starting Materials: Residual thiazole or 5-bromothiazole (if halogen-metal exchange is used).
-
Regioisomeric Product: 2-(tributylstannyl)thiazole can be formed if the lithiation is not completely regioselective for the 5-position.
-
Di-stannylated Product: 2,5-bis(tributylstannyl)thiazole may be generated, especially if an excess of the lithium base and tributyltin chloride is used.
-
Hexabutyltin: Formed from the coupling of tributyltin radicals.
-
Tributyltin chloride: Unreacted electrophile.
-
Lithium salts: Such as lithium chloride, which can be removed during aqueous workup.
Method 2: Palladium-Catalyzed Cross-Coupling (Stille Reaction)
An alternative approach involves the Stille coupling of a 5-halothiazole (e.g., 5-bromothiazole) with a tin reagent like hexabutylditin, catalyzed by a palladium complex.
Potential Impurities:
-
Unreacted Starting Materials: 5-bromothiazole and hexabutylditin.
-
Homocoupled Product: 5,5'-bithiazole, formed from the coupling of two molecules of 5-bromothiazole.
-
Tributyltin bromide: A stoichiometric byproduct of the reaction.
-
Palladium Residues: Trace amounts of the palladium catalyst may remain in the final product.
-
Ligand-related Impurities: Impurities arising from the phosphine ligands used in the catalytic system.
Quantitative Data Summary
The following table summarizes the potential impurities for each synthetic method and their typical detection methods. The relative amounts of these impurities are highly dependent on the specific reaction conditions.
| Impurity | Method 1 (Lithiation) | Method 2 (Stille Coupling) | Typical Analytical Method |
| Thiazole/5-bromothiazole | Present | Present | GC-MS, ¹H NMR |
| 2-(tributylstannyl)thiazole | Possible | Unlikely | GC-MS, ¹H NMR, ¹³C NMR |
| 2,5-bis(tributylstannyl)thiazole | Possible | Unlikely | GC-MS, ¹¹⁹Sn NMR |
| 5,5'-bithiazole | Unlikely | Possible | GC-MS, LC-MS |
| Hexabutyltin | Possible | Possible | GC-MS |
| Tributyltin halides | Present (as chloride) | Present (as bromide) | GC-MS (after derivatization) |
| Palladium Residues | Absent | Possible | ICP-MS |
Experimental Protocols
Synthesis of this compound via Lithiation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).
-
Lithiation: The THF is cooled to -78 °C, and thiazole is added dropwise. n-Butyllithium (1.1 equivalents) is then added slowly, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of 5-lithiothiazole.
-
Stannylation: Tributyltin chloride (1.2 equivalents) is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.
Analysis of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the crude or purified this compound is prepared in a suitable solvent such as dichloromethane or hexane. An internal standard may be added for quantitative analysis.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
-
Data Analysis: The retention times and mass spectra of the peaks are compared with those of authentic standards of the potential impurities or with library data to identify and quantify the impurities.
Analysis of Impurities by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Provides information on the proton environment and can be used to identify and quantify the desired product and proton-containing impurities. The characteristic signals for the thiazole protons and the butyl groups of the stannane will be present.
-
¹³C NMR: Gives information about the carbon skeleton and can help distinguish between isomers.
-
¹¹⁹Sn NMR: This technique is particularly useful for identifying different organotin species. The chemical shifts are highly sensitive to the substituents on the tin atom, allowing for the clear identification of this compound, tributyltin chloride, hexabutyltin, and any other tin-containing impurities.
Visualizations
Caption: Workflow for the synthesis and impurity analysis of this compound.
Caption: Potential impurity formation pathways in the lithiation-stannylation synthesis.
assessing the green chemistry aspects of thiazole synthesis
The synthesis of thiazole and its derivatives, a cornerstone in medicinal chemistry, is undergoing a significant transformation towards more environmentally benign methodologies.[1][2][3][4] This guide provides a comparative analysis of various green synthetic routes for thiazoles, offering a clear perspective on their performance based on experimental data. It is designed for researchers, scientists, and drug development professionals seeking to adopt sustainable practices without compromising efficiency.
The Shift Towards Green Chemistry
Traditional methods for thiazole synthesis often involve hazardous reagents, volatile organic solvents, and harsh reaction conditions, leading to significant environmental concerns and waste generation.[4][5] Green chemistry principles are now being applied to mitigate these issues, focusing on the use of green solvents, reusable catalysts, and energy-efficient techniques like microwave and ultrasound irradiation.[1][2][3] These modern approaches not only reduce the environmental footprint but also offer advantages in terms of reaction time, yield, and cost-effectiveness.[3][4]
Comparative Analysis of Green Thiazole Synthesis Methods
The following table summarizes key quantitative data from various green synthesis protocols for thiazole derivatives, allowing for a direct comparison of their efficiency and environmental impact.
| Synthesis Method | Catalyst | Solvent | Energy Source | Time | Temperature | Yield (%) | Reference |
| Microwave-assisted (Hantzsch) | Iodine | None (Solvent-free) | Microwave (170 W) | 5 - 15 min | Not specified | ~92% | [6] |
| Microwave-assisted One-pot | None | Water | Microwave | 28 - 32 min | 80 - 85 °C | 84 - 89% | [1] |
| Ultrasound-assisted | Terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) | Ethanol | Ultrasonic Irradiation | 20 min | 35 °C | 87% | [7][8] |
| Ultrasound-assisted (Hantzsch) | Silica supported tungstosilisic acid | Not specified | Ultrasonic Irradiation | Not specified | Not specified | 79 - 90% | [2] |
| Nanocatalyst-assisted One-pot | NiFe2O4 Nanoparticles | Ethanol:Water (1:1) | Reflux | 45 - 60 min | 75 °C | up to 90% | [9] |
| Catalyst-free Domino Reaction | None | Water | Microwave | Not specified | Not specified | Good to very good | [2] |
| Ionic Liquid-mediated | [C3(MIM)2·2Br] | Polyethylene glycol | Thermal (Heating) | 2 hours | 110 °C | 81 - 92% | [10] |
Experimental Protocols for Key Green Synthesis Methods
Detailed methodologies for some of the key green synthesis techniques are provided below.
Microwave-Assisted Synthesis of 4-Aryl-2-aminothiazoles
This one-pot protocol avoids the use of lachrymatory α-haloketones and employs a green reaction medium.[1]
-
Reactants: Aromatic ketones, N-Bromosuccinimide (NBS), and thioureas.
-
Solvent: Polyethylene glycol (PEG)-400 and water.
-
Procedure:
-
A mixture of the aromatic ketone, NBS, and thiourea is taken in a reaction vessel.
-
PEG-400 and water are added as the reaction medium.
-
The mixture is subjected to microwave irradiation at 80–85 °C for 28–32 minutes.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated through simple work-up procedures.
-
Ultrasound-Assisted Synthesis of Thiazole Derivatives using a Biocatalyst
This method utilizes an eco-friendly biocatalyst and ultrasonic irradiation for an efficient synthesis.[7][8]
-
Reactants: 2-(2-oxo-1,2-diphenylethylidene)hydrazine-1-carbothioamide, hydrazonoyl chlorides, or 2-bromo-1-arylethan-1-ones.
-
Catalyst: Terephthalohydrazide Cs Schiff's base hydrogel (TCsSB).
-
Solvent: Ethanol.
-
Procedure:
-
The reactants and the TCsSB catalyst (15 wt%) are mixed in ethanol.
-
The mixture is subjected to ultrasonic irradiation at 35 °C for 20 minutes.
-
Reaction progress is monitored by TLC.
-
After the reaction is complete, the catalyst can be recovered by filtration for reuse.
-
The product is purified from the reaction mixture.
-
Nanocatalyst-Assisted One-Pot Synthesis of Thiazole Scaffolds
This protocol employs reusable NiFe2O4 nanoparticles as a catalyst in an aqueous-ethanolic solvent system.[9]
-
Reactants: N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-chlorophenyl)-2,6-dichlorobenzene sulfonamide, thiosemicarbazide, and various anhydrides.
-
Catalyst: NiFe2O4 nanoparticles (5 mg).
-
Solvent: Ethanol:Water (1:1).
-
Procedure:
-
A mixture of the reactants and NiFe2O4 nanoparticles is prepared in the ethanol:water solvent system.
-
The reaction mixture is heated at 75 °C under reflux for 45–60 minutes.
-
The reaction is monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature.
-
The solid product is filtered, washed with water, dried, and purified by recrystallization from absolute ethanol.
-
Workflow for Assessing Green Thiazole Synthesis
The following diagram illustrates a general workflow for the synthesis and assessment of green thiazole protocols.
Caption: General workflow for green thiazole synthesis and assessment.
This guide highlights the significant progress in the development of sustainable synthetic methods for thiazoles. By providing a clear comparison of various green protocols, it aims to facilitate the adoption of these environmentally friendly techniques in research and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. bepls.com [bepls.com]
- 3. researchgate.net [researchgate.net]
- 4. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05665A [pubs.rsc.org]
A Comparative Analysis of Thiazole Derivatives in Oncology Research: Structure-Activity Relationship (SAR) Insights
A detailed examination of recent studies reveals key structural determinants for the anticancer potency of novel thiazole-based compounds. This guide compares the structure-activity relationships of two distinct series of thiazole derivatives, highlighting the impact of specific substitutions on their efficacy against human cancer cell lines and detailing the experimental approaches used for their evaluation.
Researchers have increasingly focused on the thiazole scaffold as a promising framework for the development of new anticancer agents.[1][2] The inherent chemical properties of the thiazole ring allow for diverse substitutions, enabling the fine-tuning of pharmacological activity.[3][4] This comparative guide analyzes the findings from two recent studies on thiazole-naphthalene derivatives and benzylidene hydrazinyl-thiazole-4(5H)-ones to elucidate the key structural features governing their anticancer effects.
Comparative Anticancer Activity of Thiazole Derivatives
The anticancer efficacy of newly synthesized thiazole derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The following table summarizes the IC50 values for representative compounds from two distinct series of thiazole derivatives, providing a basis for a comparative analysis of their structure-activity relationships.
| Compound Series | Compound ID | R1 Group (Thiazole Ring) | R2 Group (Aromatic Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-Naphthalene | 5a | -NH2 | 4-OCH3 | MCF-7 | 0.85 ± 0.09 | [5] |
| 5b | -NH2 | 4-OC2H5 | MCF-7 | 0.48 ± 0.03 | [5] | |
| 5b | -NH2 | 4-OC2H5 | A549 | 0.97 ± 0.13 | [5] | |
| 6d | -NHCOCHCl2 | 4-OC2H5 | MCF-7 | > 50 | [5] | |
| 6l | -NHCOCCl3 | 4-OC2H5 | MCF-7 | 1.23 ± 0.15 | [5] | |
| Benzylidene Hydrazinyl-Thiazolones | 4a | =N-NH-C(=O)- | 4-OH, 3-OCH3 | MCF-7 | 10.32 ± 0.62 | [6] |
| 4b | =N-NH-C(=O)- | 4-OH, 3-NO2 | MCF-7 | 15.21 ± 0.91 | [6] | |
| 4c | =N-NH-C(=O)- | 4-OH, 3,5-di-tert-butyl | MCF-7 | 2.57 ± 0.16 | [6] | |
| 4c | =N-NH-C(=O)- | 4-OH, 3,5-di-tert-butyl | HepG2 | 7.26 ± 0.44 | [6] | |
| Reference Drug | Doxorubicin | N/A | N/A | MCF-7 | 0.89 ± 0.11 | [5] |
| Staurosporine | N/A | N/A | MCF-7 | 6.77 ± 0.41 | [6] | |
| Staurosporine | N/A | N/A | HepG2 | 8.4 ± 0.51 | [6] |
Key Structure-Activity Relationship Insights
The data presented in the table reveals critical structural modifications that influence the anticancer activity of these thiazole derivatives.
For the thiazole-naphthalene series , a free amine group at the R1 position of the thiazole ring is crucial for high potency.[5] For instance, compound 5b , with a free amine group, exhibited the most potent activity against the MCF-7 cell line with an IC50 value of 0.48 µM.[5] In contrast, acylation of this amine group, as seen in compound 6d , led to a significant decrease in activity. However, the introduction of a trichloroacetyl group (compound 6l ) partially restored the antiproliferative activity, suggesting that the electronic and steric properties of the acyl group play a role.[5] Furthermore, a comparison between compounds 5a and 5b indicates that a para-ethoxy group on the phenyl ring at the R2 position is more favorable for activity than a methoxy group.[5]
In the benzylidene hydrazinyl-thiazolone series , the substitution pattern on the benzylidene ring (R2 group) significantly impacts anticancer efficacy. Compound 4c , featuring bulky 3,5-di-tert-butyl groups on the phenol ring, demonstrated the highest activity against both MCF-7 and HepG2 cell lines, with IC50 values of 2.57 µM and 7.26 µM, respectively.[6] This suggests that lipophilic and sterically hindering groups at these positions enhance the cytotoxic effect. In contrast, the presence of a methoxy group (4a ) or a nitro group (4b ) resulted in diminished activity.[6]
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for 5-(Tributylstannyl)thiazole
This document provides essential safety and logistical information for the proper handling and disposal of 5-(Tributylstannyl)thiazole, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data
This compound is a hazardous chemical requiring careful handling and disposal. It is toxic if swallowed, harmful in contact with skin, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects.[1] The following table summarizes its hazard classifications.
| Hazard Classification | GHS Code | Signal Word |
| Acute Toxicity, Oral | H301 | Danger |
| Acute Toxicity, Dermal | H312 | Warning |
| Skin Irritation | H315 | Warning |
| Serious Eye Irritation | H319 | Warning |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Danger |
| Hazardous to the Aquatic Environment, Acute Hazard | H400 | Warning |
| Hazardous to the Aquatic Environment, Chronic Hazard | H410 | Warning |
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety glasses or a face shield are mandatory.[2]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[2]
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing if there is a risk of splashing.
Experimental Workflow and Waste Collection
The following workflow outlines the key steps for handling this compound in a laboratory setting and collecting the resulting waste.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's environmental health and safety (EHS) office.
Disposal Protocol
The proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Liquid Waste: Collect all liquid residues containing this compound in a dedicated, properly labeled, and sealed waste container. The container should be designated for "Halogenated Organic Waste."
-
Solid Waste: All contaminated solid materials, including gloves, pipette tips, and absorbent materials from spills, must be collected in a separate, clearly labeled container for "Solid Chemical Waste."
Step 2: Waste Labeling
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
Step 3: Storage
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
Step 4: Professional Disposal
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
The following diagram illustrates the decision-making process for the disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
